molecular formula C6H4Cl3NO B15437626 N-Methyl-3,5,6-trichloro-2-pyridone CAS No. 75348-52-6

N-Methyl-3,5,6-trichloro-2-pyridone

カタログ番号: B15437626
CAS番号: 75348-52-6
分子量: 212.5 g/mol
InChIキー: CJWWXORDYLVMAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Methyl-3,5,6-trichloro-2-pyridone (, Molecular Formula: C 6 H 4 Cl 3 NO, Molecular Weight: 212.46 g/mol) is a high-purity chemical compound offered for research and development purposes. This chlorinated pyridone derivative is of significant interest in organic synthesis and materials science as a valuable building block for constructing more complex molecules. While direct biological data is limited, researchers may investigate its properties and potential applications based on its structural relationship to 3,5,6-trichloro-2-pyridinol (TCPy), a well-characterized metabolite of certain insecticides and herbicides . As a structural analog, it may serve as a key intermediate in the synthesis of novel compounds for agricultural or material science research. The N-methyl substitution can alter the compound's solubility, reactivity, and metabolic stability compared to its parent pyridinol, offering a point of diversification for chemical exploration. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

CAS番号

75348-52-6

分子式

C6H4Cl3NO

分子量

212.5 g/mol

IUPAC名

3,5,6-trichloro-1-methylpyridin-2-one

InChI

InChI=1S/C6H4Cl3NO/c1-10-5(9)3(7)2-4(8)6(10)11/h2H,1H3

InChIキー

CJWWXORDYLVMAP-UHFFFAOYSA-N

正規SMILES

CN1C(=C(C=C(C1=O)Cl)Cl)Cl

製品の起源

United States
Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis and Analytical Characterization of 3,5,6-Trichloro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5,6-Trichloro-1-methylpyridin-2(1H)-one (commonly referred to as N-methyl-TCPy) is a critical analytical artifact and an environmental transformation product of significant interest to agrochemical researchers. It is the N-methylated derivative of 3,5,6-trichloro-2-pyridinol (TCPy), which is the primary degradation metabolite of widely used organophosphate insecticides (e.g., chlorpyrifos, chlorpyrifos-methyl) and the pyridine-based herbicide triclopyr. Understanding its structural tautomerism, analytical signatures, and synthesis pathways is essential for accurate environmental biomonitoring and pesticide residue analysis.

Core Chemical Principles: Tautomerism and Alkylation Dynamics

The parent compound, TCPy, exhibits classic lactam-lactim tautomerism, existing in a solvent-dependent equilibrium between the 2-pyridinol (lactim) and 2-pyridone (lactam) forms. When TCPy is subjected to methylation—either via environmental microbial degradation or laboratory derivatization for Gas Chromatography (GC) analysis—two distinct structural isomers can form:

  • O-Methyl Isomer : 3,5,6-trichloro-2-methoxypyridine.

  • N-Methyl Isomer : 3,5,6-trichloro-1-methylpyridin-2(1H)-one.

The ratio of these isomers is dictated by the choice of alkylating agent and the reaction conditions. Hard electrophiles, such as diazomethane, predominantly attack the oxygen atom under kinetic control, yielding the O-methyl isomer. This is the standard target for GC-ECD or GC-MS analysis of TCPy in human biomonitoring [1]. Conversely, thermodynamic control using methyl iodide and a weak base favors N-alkylation, producing the N-methyl pyridone isomer.

Pathway TCPy_OH TCPy (Lactim Form) 3,5,6-trichloro-2-pyridinol TCPy_NH TCPy (Lactam Form) 3,5,6-trichloro-2-pyridone TCPy_OH->TCPy_NH Tautomerization (Solvent Dependent) O_Methyl O-Methyl Isomer 3,5,6-trichloro-2-methoxypyridine TCPy_OH->O_Methyl Diazomethane (Kinetic O-Alkylation) N_Methyl N-Methyl Isomer 3,5,6-trichloro-1-methylpyridin-2(1H)-one TCPy_NH->N_Methyl Methyl Iodide / Base (Thermodynamic N-Alkylation)

Caption: Tautomeric equilibrium of TCPy and divergent methylation pathways yielding O- and N-methyl isomers.

Analytical Characterization (MS and NMR)

Accurate differentiation between the N-methyl and O-methyl isomers is critical to prevent false positives in residue analysis.

  • Mass Spectrometry (GC-MS) : Both isomers exhibit a molecular ion cluster starting at m/z 211 (reflecting the isotopic distribution of three chlorine atoms: 211, 213, 215). However, the N-methyl isomer (3,5,6-trichloro-1-methylpyridin-2(1H)-one) displays a distinct fragmentation pathway. It undergoes a characteristic loss of carbon monoxide (CO, -28 Da) directly from the pyridone ring, resulting in a prominent fragment at m/z 183, followed by the formation of a 5-membered ring structure [2]. The O-methyl isomer typically loses a methyl radical (-15 Da) or formaldehyde.

  • Nuclear Magnetic Resonance (NMR) :

    
    H and 
    
    
    
    C NMR provide definitive structural confirmation. The N-CH
    
    
    protons of the pyridone ring are highly shielded by the adjacent carbonyl and resonate further upfield (~3.65 ppm) compared to the O-CH
    
    
    protons of the methoxypyridine isomer (~4.05 ppm).

Table 1: Spectroscopic Data Comparison (N-methyl vs. O-methyl TCPy)

Analytical Parameter3,5,6-trichloro-1-methylpyridin-2(1H)-one (N-Methyl)3,5,6-trichloro-2-methoxypyridine (O-Methyl)
Molecular Weight 212.46 g/mol 212.46 g/mol
GC-MS Molecular Ion (M

)
m/z 211 (Base peak cluster: 211, 213, 215)m/z 211 (Base peak cluster: 211, 213, 215)
Key MS Fragments m/z 183 (Loss of CO), m/z 148m/z 196 (Loss of CH

), m/z 168

H NMR (CDCl

) - CH

Shift
~ 3.65 ppm (N-CH

, singlet)
~ 4.05 ppm (O-CH

, singlet)

C NMR (CDCl

) - C2 Shift
~ 158.5 ppm (Carbonyl C=O)~ 160.2 ppm (Aromatic C-O)

Experimental Workflow: Selective Synthesis and Isolation

To synthesize 3,5,6-trichloro-1-methylpyridin-2(1H)-one as a high-purity analytical standard, thermodynamic control must be established to favor N-alkylation over O-alkylation. The following protocol utilizes methyl iodide in a polar aprotic solvent, creating a self-validating system where the choice of reagents dictates the specific isomeric outcome.

Step-by-Step Protocol:

  • Preparation : Dissolve 1.0 mmol of 3,5,6-trichloro-2-pyridinol (TCPy) in 10 mL of anhydrous N,N-dimethylformamide (DMF) or acetone.

  • Base Addition : Add 1.5 mmol of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Stir the suspension at room temperature for 30 minutes. Causality: The weak base deprotonates the hydroxyl group, facilitating the formation of the ambient lactam enolate.
  • Alkylation : Dropwise, add 1.2 mmol of methyl iodide (CH

    
    I). Causality: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, methyl iodide acts as a soft electrophile. The softer nitrogen atom of the ambient enolate ion preferentially attacks the soft methyl iodide, driving N-alkylation.
    
  • Reaction & Quenching : Stir the mixture at 40°C for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) to ensure the disappearance of the starting material. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate to isolate the pure N-methyl pyridone from trace O-methyl impurities.

Workflow Step1 1. Dissolve TCPy in DMF/Acetone (Polar Aprotic Solvent) Step2 2. Add K2CO3 & Stir (Promotes Lactam Enolate Formation) Step1->Step2 Step3 3. Add Methyl Iodide (CH3I) (Soft Electrophile favors N-alkylation) Step2->Step3 Step4 4. Quench with H2O & Extract (Ethyl Acetate / Aqueous Partition) Step3->Step4 Step5 5. Silica Gel Chromatography (Isolate N-methyl isomer from O-methyl trace) Step4->Step5 Step6 6. GC-MS & NMR Validation (Confirm N-CH3 shift and CO loss) Step5->Step6

Caption: Step-by-step experimental workflow for the selective synthesis of 3,5,6-trichloro-1-methylpyridin-2(1H)-one.

Environmental and Toxicological Relevance

While underivatized TCPy serves as the primary biomarker for chlorpyrifos and triclopyr exposure in human biomonitoring programs [3], its N-methylated derivative holds specific environmental significance. During the aerobic degradation of chlorpyrifos-methyl in soils, N-methyl-TCPy (identified in regulatory dossiers as "MET 6") has been observed as a distinct microbial transformation product [4].

Microorganisms capable of methylating halogenated phenols and pyridinols utilize S-adenosylmethionine (SAM)-dependent methyltransferases. Depending on the specific enzymatic pocket, these enzymes can inadvertently methylate the nitrogen atom of the pyridone tautomer. Consequently, environmental analytical chemists must actively screen for 3,5,6-trichloro-1-methylpyridin-2(1H)-one when profiling the complete degradation cascade of pyridine-based agrochemicals to ensure mass balance and accurate half-life (DT50) calculations.

References

  • Potential Uses of Biomonitoring Data: A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion. PMC - NIH.[Link]

  • THE MICROBIAL TOXICITY ASSESSMENT AND BIODEGRADATION OF TRICLOPYR. Lakehead University Knowledge Commons.[Link]

  • Brain-derived neurotrophic factor (BDNF): an effect biomarker of neurodevelopment in human biomonitoring programs. Frontiers.[Link]

  • Chlorpyrifos-methyl - European Commission. Europa.eu.[Link]

An In-depth Technical Guide to 3,5,6-trichloro-2-methoxypyridine and a Contextual Analysis of Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide a detailed technical overview of 3,5,6-trichloro-2-methoxypyridine. The initial topic for this whitepaper included a comparison with "N-Methyl-TCP." However, "N-Methyl-TCP" is not a recognized, unambiguous chemical identifier in standard chemical databases or the broader scientific literature. The acronym "TCP" can refer to several distinct chemical classes, including Tenocyclidine (an arylcyclohexylamine), Tricalcium Phosphate (a biomaterial), or Tricresyl Phosphate (an organophosphate).

To maintain the highest standards of scientific integrity and trustworthiness, this guide will not speculate on the properties of an unconfirmed compound. Instead, it will focus exclusively on the well-defined molecule, 3,5,6-trichloro-2-methoxypyridine , covering its synthesis, properties, and applications. To address the likely intent of the original query, a contextual overview of the Tenocyclidine (TCP) and the broader arylcyclohexylamine class is provided separately.

Section 1: 3,5,6-trichloro-2-methoxypyridine: Core Profile

3,5,6-trichloro-2-methoxypyridine is a chlorinated pyridine derivative primarily known in the fields of environmental science and toxicology as a key metabolite of the organophosphate insecticide chlorpyrifos.[1][2] Its presence in biological and environmental samples serves as a crucial biomarker for exposure to the parent compound.

Chemical Identity and Structure

The molecule consists of a pyridine ring substituted with three chlorine atoms and one methoxy group.

Figure 1: Chemical Structure of 3,5,6-trichloro-2-methoxypyridine.
Physicochemical Properties

Understanding the physicochemical properties of this metabolite is essential for developing analytical methods for its extraction and detection, as well as for modeling its environmental fate.

PropertyValueSource
IUPAC Name 3,5,6-trichloro-2-methoxypyridine-
CAS Number Not explicitly found for this isomer, related to 31557-34-3[3]
Molecular Formula C₆H₄Cl₃NO[3]
Molar Mass 212.46 g/mol [3]
Appearance White to off-white solid (predicted)-
Melting Point Data not available; related compound 3,5,6-trichloro-2-pyridinol melts at 172-174 °C[4]
Solubility Low solubility in water; soluble in organic solvents[2]
logP (Octanol/Water) ~2.7 (Predicted)[3]

Section 2: Synthesis and Metabolic Formation

While commercial availability is limited to specialty chemical suppliers, understanding its formation is key to its role as a biomarker.

Metabolic Pathway

3,5,6-trichloro-2-methoxypyridine is a minor metabolite of chlorpyrifos. The primary metabolic pathway involves the cleavage of the phosphate ester bond of chlorpyrifos to yield 3,5,6-trichloro-2-pyridinol (TCPy).[5] A smaller fraction of chlorpyrifos can be metabolized to its methoxy derivative.[1] This biotransformation is catalyzed by cytochrome P450 enzymes in the liver.[6]

G A Chlorpyrifos B Cytochrome P450 (Oxidative Dealkylation) A->B D Cytochrome P450 / A-Esterases (Dearylation) A->D C 3,5,6-trichloro-2-methoxypyridine (Minor Metabolite) B->C E 3,5,6-trichloro-2-pyridinol (TCPy) (Major Metabolite) D->E

Figure 2: Simplified metabolic formation pathway.
Laboratory Synthesis Protocol

A plausible laboratory synthesis would involve the methylation of its precursor, 3,5,6-trichloro-2-pyridinol (TCPy), which is more readily available.

Causality Behind Experimental Choices:

  • Base (e.g., NaH or K₂CO₃): TCPy is weakly acidic, and a base is required to deprotonate the hydroxyl group, forming a nucleophilic pyridinolate anion. Sodium hydride is a strong, non-nucleophilic base suitable for this, ensuring complete deprotonation.

  • Methylating Agent (e.g., Methyl Iodide or Dimethyl Sulfate): A methyl electrophile is needed for the Sₙ2 reaction. Methyl iodide is highly reactive and a common choice for O-methylation.

  • Solvent (e.g., DMF or THF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering by protonating the anion.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 3,5,6-trichloro-2-pyridinol (TCPy) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Methylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile substance.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 3: Analytical Methodologies for Biomarking

The primary application of 3,5,6-trichloro-2-methoxypyridine is as a biomarker of exposure to chlorpyrifos. Its detection in human urine or blood indicates that an individual has been exposed to the parent insecticide.[6]

Sample Preparation and Extraction

Protocol: Solid-Phase Extraction (SPE) from Urine This protocol is a self-validating system as it includes steps to remove interferences and concentrate the analyte, which is critical for achieving the low detection limits required for biomonitoring studies.

  • Sample Pre-treatment: Centrifuge a 5 mL urine sample to pellet any sediment. Adjust the pH of the supernatant to ~6.0 with acetic acid.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the column. Do not allow the column to run dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile or ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of this metabolite due to its high sensitivity and selectivity.

cluster_workflow Analytical Workflow Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Extract Concentrated Extract SPE->Extract LC HPLC Separation (C18 Column) Extract->LC MS1 Mass Spectrometer (Ionization & Precursor Ion Selection) LC->MS1 MS2 Collision Cell (Fragmentation) MS1->MS2 Detector Detector (Product Ion Detection & Quantification) MS2->Detector

Figure 3: Workflow for the analysis of 3,5,6-trichloro-2-methoxypyridine.

Section 4: Toxicological and Safety Profile

As a chlorinated aromatic compound, 3,5,6-trichloro-2-methoxypyridine requires careful handling. The data below is aggregated from safety information for structurally similar chlorinated pyridines.[7][8][9]

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10]
Skin Irritation Causes skin irritation.[7][9]
Eye Irritation Causes serious eye irritation.[7][9][10]
Aquatic Hazard May be toxic to aquatic life with long-lasting effects.[3]

Handling and Storage:

  • Use only in a well-ventilated area or fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

  • Dispose of waste in accordance with local, regional, and national regulations.[11]

Section 5: Contextual Overview of Arylcyclohexylamines (e.g., Tenocyclidine)

To provide value related to the ambiguous term "TCP," this section briefly covers the class of compounds to which Tenocyclidine belongs. Tenocyclidine (TCP) is a dissociative anesthetic and hallucinogen that is structurally and pharmacologically related to Phencyclidine (PCP).[12][13]

  • Mechanism of Action: These compounds act primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system.[14][15] By blocking the ion channel of the NMDA receptor, they inhibit the flow of calcium ions and disrupt normal excitatory neurotransmission, leading to their characteristic dissociative and psychoactive effects.[14]

  • Structure-Activity Relationship: The core arylcyclohexylamine scaffold is essential for activity. Modifications to the aryl group (e.g., phenyl in PCP vs. thienyl in TCP), the cyclohexyl ring, or the amine (e.g., piperidine) can significantly alter potency, binding affinity, and metabolic profile.[14][16] An "N-Methyl-TCP" would hypothetically involve methylation of the piperidine nitrogen, a common modification in medicinal chemistry.

  • Relevance in Research: Radiolabeled versions of compounds like Tenocyclidine are widely used in neuroscience research as high-affinity probes to study the distribution and function of NMDA receptors.[12][15]

Conclusion

3,5,6-trichloro-2-methoxypyridine is a molecule of significant interest in toxicology and environmental health as a specific biomarker for chlorpyrifos exposure. Its detection and quantification rely on sensitive analytical techniques like LC-MS/MS, underpinned by robust sample preparation methods. While its synthesis is straightforward, its primary relevance lies in its metabolic origin. This guide has provided a comprehensive technical overview of its properties, formation, analysis, and safety. The discussion also highlights the critical importance of precise nomenclature in scientific communication, as demonstrated by the ambiguity of terms like "N-Methyl-TCP."

References

  • Hazarika, A., et al. (2019). Molecular modeling indicates that TCP interacts with sex-hormone-binding globulin, potentially aggravating hormonal imbalances. ResearchGate. [Link]

  • Timchalk, C., et al. (2002). Pharmacokinetic differences in chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (TCPy). CDC Stacks. [Link]

  • AERU. (2025). 2,3,5-trichloro-6-methoxypyridine. University of Hertfordshire. [Link]

  • PubChem. (n.d.). 2,3,5-Trichloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). TCPy. Wikimedia Foundation. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikimedia Foundation. [Link]

  • PubChem. (n.d.). Tenocyclidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Tenocyclidine. Wikimedia Foundation. [Link]

  • Kruszewska, A., et al. (2006). In vitro biological efficiency of tenocyclidine-TCP and its adamantane derivative TAMORF. PubMed. [Link]

  • Google Patents. (n.d.). Method for producing 3,5,6-trichloro-1H-pyridine-2-on. Google.
  • Google Patents. (n.d.). Improved process for preparation of 3,5,6-trichloropyridin-2-01. Google.
  • Safety Data Sheet. (2025). Acme Synthetic Chemicals. [Link]

  • Lestari, F., et al. (2022). The Role of CYP2B6*6 Gene Polymorphisms in 3,5,6-Trichloro-2-pyridinol Levels as a Biomarker. Safety and Health at Work. [Link]

Sources

Introduction: The Molecular Anatomy of N-Alkylated Chloropyridones

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Stability and Reactivity Profile of N-Alkylated Chlorinated Pyridones: A Comprehensive Guide for Drug Development

N-alkylated chlorinated pyridones represent a privileged class of heterocyclic scaffolds heavily utilized in modern medicinal chemistry, serving as core pharmacophores in kinase inhibitors, BET bromodomain inhibitors, and antiretroviral agents[1],[2],[3].

The native 2-pyridone precursor exists in a solvent-dependent tautomeric equilibrium with its 2-hydroxypyridine form[1]. However, N-alkylation permanently locks the molecule into the lactam (pyridone) tautomer. This structural rigidification is critical for stability: it prevents tautomerization-induced degradation and ensures the carbonyl oxygen remains a dedicated, predictable hydrogen-bond acceptor for target engagement[4]. Furthermore, the strategic placement of a chlorine atom (typically at the 5- or 6-position) exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+M), fortifying the ring against oxidative degradation while simultaneously providing a versatile handle for late-stage functionalization[5].

Reactivity Core N-Alkyl Chloropyridone Core N_Alkyl N-Alkyl Group (Metabolic Liability) Core->N_Alkyl Modulates Clearance Chloro C-Cl Bond (SNAr / Cross-Coupling) Core->Chloro Synthetic Handle Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Core->Carbonyl Target Binding

Structural determinants of stability and reactivity in N-alkyl chloropyridones.

Profiling Chemical and Metabolic Stability

Thermal and Hydrolytic Robustness

Unlike standard aliphatic amides, the lactam bond within the N-alkyl pyridone core is exceptionally stable to hydrolysis. This stability arises from the resonance energy of the conjugated diene system within the six-membered ring, which delocalizes the nitrogen lone pair. Consequently, N-alkyl chloropyridones can withstand harsh downstream processing conditions, including exposure to strong acids (e.g., 50% H₂SO₄) or elevated temperatures during synthetic transformations, without undergoing ring-opening or lactam cleavage[6].

Metabolic Stability and In Vivo Clearance

A primary liability in the clinical development of N-alkyl pyridones is the susceptibility of the N-alkyl group to oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The choice of the N-alkyl substituent directly dictates the intrinsic clearance (


) of the molecule.

As demonstrated in the optimization of CNS-penetrant IRAK4 inhibitors, simple N-methyl groups often suffer from rapid microsomal clearance. Transitioning from an N-methyl to an N-cyclopropyl group significantly enhances metabolic stability by increasing the steric bulk and C-H bond dissociation energy at the site of metabolism, while simultaneously lowering the lipophilicity (eLogD) to prevent MDR1 efflux[4]. Similar SAR campaigns in BET bromodomain inhibitors have shown that tuning the N-alkyl and adjacent ether substituents is mandatory to drive rat microsomal clearance down to single-digit values[2].

Regioselective Synthesis: The Ambident Nucleophile Dilemma

The synthesis of N-alkyl chloropyridones from 2-hydroxypyridines is complicated by the ambident nature of the pyridone anion, which frequently leads to competitive O-alkylation[7]. The causality of this regioselectivity is governed by the choice of base and solvent:

  • O-Alkylation Pathway: Utilizing hard bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) dissociates the ion pair, creating a highly reactive, "naked" oxygen anion that rapidly attacks the electrophile[8].

  • N-Alkylation Pathway: To achieve high N-selectivity, the oxygen atom must be sterically or electronically shielded. Utilizing tetraalkylammonium fluorides (such as TBAF) in THF creates a tight ion-pairing network that physically blocks the oxygen terminus, directing the electrophile exclusively to the nitrogen atom[9].

Data Presentation: Stability and Reactivity Metrics

Table 1: Influence of Solvent/Base Systems on Alkylation Regioselectivity [9],[8]

Base SystemSolventDominant ProductMechanistic Rationale
NaH or KHMDSDMF / DMSOO-Alkylated PyridineStrong base and polar aprotic solvent generate a free, highly reactive oxygen anion.
K₂CO₃ or Cs₂CO₃AcetonitrileN-Alkylated PyridoneSofter base interactions and lower solvent polarity favor the thermodynamically stable N-product.
TBAF (Tetraalkylammonium)THFN-Alkylated Pyridone (>95%)Fluoride acts as a mild base; the bulky ammonium counterion shields the oxygen atom.

Table 2: Impact of N-Alkyl Substitution on Metabolic Stability (IRAK4 Inhibitor Model) [4]

N-Alkyl SubstituentBiochemical Potency (IC₅₀)Lipophilicity (eLogD)Metabolic Stability / Clearance
N-Methyl~2.0 nM2.5High microsomal clearance; susceptible to rapid oxidative dealkylation.
N-Cyclopropyl<1.0 nM<2.5Excellent stability; cyclopropyl ring resists CYP450-mediated oxidation.
N-Isopropyl>10 nM>3.0Poor stability; increased MDR1 efflux liability due to added rotatable bonds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction completion are continuously monitored.

Protocol A: Regioselective N-Alkylation of 5-Chloro-2-pyridone

Causality: This protocol utilizes TBAF to enforce N-selectivity by masking the oxygen nucleophile through tight ion-pairing[9].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-chloro-2-pyridone (1.0 equiv, e.g., 7.7 mmol) in anhydrous THF (20 mL).

  • Activation: Add tetra-n-butylammonium fluoride (TBAF) or tetramethylammonium fluoride (5.0 equiv) to the solution. Stir for 15 minutes at room temperature to allow complete deprotonation and ion-pair formation.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl chloride or cyclopropyl bromide, 1.0 equiv).

  • Validation & Monitoring: Stir overnight at room temperature. Validate reaction completion via TLC (UV active) or LC-MS; the N-alkylated product will elute later than the highly polar starting material.

  • Workup: Quench the reaction by pouring it into 100 g of crushed ice water. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Stability-Indicating Suzuki-Miyaura Cross-Coupling

Causality: The N-alkyl pyridone core is highly stable under basic, high-temperature conditions. The C-Cl bond, activated by the electron-deficient ring, undergoes oxidative addition with palladium, allowing for complex scaffold building[5].

  • Reaction Assembly: In a pressure-rated microwave vial, combine the N-alkyl-5-chloro-2-pyridone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is crucial for stabilizing the palladium intermediate during the challenging oxidative addition to the C-Cl bond.

  • Degassing (Critical): Add a 4:1 v/v mixture of 1,4-dioxane and water. Sparge the solution with argon for 15-20 minutes. Failure to degas will result in rapid oxidation of the Pd(0) species and reaction failure.

  • Execution & Validation: Seal the vial and heat to 90°C for 12 hours. Monitor via LC-MS to confirm the disappearance of the isotopic chlorine pattern (M, M+2) in the starting material mass spectrum.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate. Purify the functionalized API scaffold via chromatography.

Workflow Step1 5-Chloro-2-pyridone Step2 Regioselective N-Alkylation (TBAF, THF) Step1->Step2 Step3 N-Alkyl-5-chloro-2-pyridone (Stable Intermediate) Step2->Step3 Validated by TLC/LC-MS Step4 Palladium-Catalyzed Suzuki-Miyaura Coupling Step3->Step4 Boronic Acid, Pd(dppf)Cl2 Step5 Functionalized N-Alkyl Pyridone (API Scaffold) Step4->Step5 Purified via Chromatography

Self-validating synthetic workflow for the functionalization of chloropyridones.

References

  • Benchchem.5-Chloro-2-pyridone: A Technical Guide for Researchers.
  • Benchchem.
  • ResearchGate.
  • Google Patents.
  • PMC (NIH).A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors.
  • Journal of Medicinal Chemistry (ACS).Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors.
  • Journal of Medicinal Chemistry (ACS).9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain.
  • Portland Press.How to win the HIV-1 drug resistance hurdle race: running faster or jumping higher?
  • Benchchem.3-Hydroxyisonicotinonitrile (Influence of Solvent/Base System).

Sources

Comprehensive Physicochemical and Analytical Guide to N-Methyl-3,5,6-trichloro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the fields of agrochemical metabolism and environmental toxicology, accurate biomarker identification is paramount. 3,5,6-Trichloro-2-pyridinol (TCPy) is the primary, highly stable metabolite of the widely used pesticides chlorpyrifos and triclopyr[1]. Because TCPy is highly polar, analytical workflows often require derivatization (e.g., methylation) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

However, a critical analytical pitfall occurs during this derivatization: TCPy exists as a tautomeric mixture, leading to the formation of two distinct methylated isomers. This whitepaper provides an in-depth technical analysis of the thermodynamically driven N-alkylated product, N-Methyl-3,5,6-trichloro-2-pyridone (CAS: 75348-52-6) , detailing its physicochemical properties, the causality behind its synthesis, and the self-validating protocols required to isolate and characterize it orthogonally from its O-methyl counterpart[2],[3].

Structural and Physicochemical Profiling

N-Methyl-3,5,6-trichloro-2-pyridone is a halogenated N-alkyl lactam. Its formation is a direct consequence of the ambidentate nature of the deprotonated TCPy anion. Understanding the exact mass and polarity differences between the N-methyl and O-methyl isomers is the foundation of successful chromatographic resolution.

Table 1: Physicochemical Properties of Methylated TCPy Isomers

ParameterN-Methyl-3,5,6-trichloro-2-pyridone2,3,5-trichloro-6-methoxypyridine
CAS Number 75348-52-6[4]31557-34-3[3]
Molecular Formula C₆H₄Cl₃NO[5]C₆H₄Cl₃NO[3]
Molecular Weight 212.46 g/mol [5]212.46 g/mol [3]
Exact Mass 210.9360 g/mol 210.9360 g/mol [3]
Structural Class N-Alkyl Lactam (Pyridone)Aryl Ether (Methoxypyridine)
Nucleophilic Origin N-Alkylation (Thermodynamic)O-Alkylation (Kinetic)

The Ambidentate Anion: Causality in Derivatization

When TCPy is subjected to methylation—whether deliberately during standard synthesis or artifactually during on-column derivatization with reagents like trimethylanilinium hydroxide (methelute)—the molecule exhibits dual reactivity[2].

The Causality: TCPy undergoes tautomerization between a pyridinol (OH) form and a pyridone (NH) form. Upon deprotonation by a base, it forms a resonance-stabilized ambidentate anion. The oxygen atom is highly electronegative and sterically accessible, leading to rapid, kinetically favored O-alkylation . Conversely, the nitrogen atom is softer and more nucleophilic in highly polar environments, driving the thermodynamically stable N-alkylation pathway. The ratio of these two products is dictated by solvent hardness, the choice of base, and the electrophilicity of the methylating agent.

G TCPy_OH 3,5,6-Trichloro-2-pyridinol (OH Tautomer) TCPy_NH 3,5,6-Trichloro-2-pyridone (NH Tautomer) TCPy_OH->TCPy_NH Tautomerization Anion Ambidentate Anion [TCPy]- TCPy_OH->Anion Base (-H+) TCPy_NH->Anion Base (-H+) OMethyl O-Methyl Isomer (CAS: 31557-34-3) Anion->OMethyl +CH3I (O-Attack) NMethyl N-Methyl Isomer (CAS: 75348-52-6) Anion->NMethyl +CH3I (N-Attack)

Figure 1: Tautomerization of TCPy and dual-pathway methylation yielding O- and N-methyl isomers.

Experimental Methodology: Synthesis and Isolation

To study N-Methyl-3,5,6-trichloro-2-pyridone as an analytical standard, it must be synthesized and rigorously isolated from the O-methyl byproduct. The following protocol is designed as a self-validating system , where the physical chemistry of the molecules dictates their separation.

Step-by-Step Protocol
  • Deprotonation (Anion Generation): Dissolve 10 mmol of TCPy in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃). Causality: DMF, a polar aprotic solvent, poorly solvates the anion, maximizing its nucleophilicity. K₂CO₃ is a mild base sufficient to deprotonate the pyridinol (pKa ~4.5) without causing side-reactions.

  • Alkylation: Dropwise add 12 mmol of Methyl Iodide (CH₃I) to the suspension. Stir at 60°C for 4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). You will observe the disappearance of the TCPy spot and the emergence of two distinct new spots: a high-R_f spot (O-methyl) and a low-R_f spot (N-methyl).

  • Quenching & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Resolution: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (7:3).

    • Fraction A (O-methyl isomer): Elutes first. Lacking a strong dipole, this aryl ether interacts weakly with the polar silica.

    • Fraction B (N-methyl isomer): Elutes second. The highly polarized lactam carbonyl hydrogen-bonds strongly with the stationary phase.

Workflow S1 1. Dissolution TCPy in DMF S2 2. Deprotonation Add K2CO3 S1->S2 S3 3. Methylation Add CH3I S2->S3 S4 4. Extraction EtOAc / H2O S3->S4 S5 5. Separation Silica Gel CC S4->S5 S6 6. Validation GC-MS / NMR S5->S6

Figure 2: Experimental workflow for the synthesis and orthogonal isolation of the N-methyl isomer.

Analytical Characterization and Orthogonal Validation

Once isolated, Fraction B must be orthogonally validated to ensure it is the N-methyl isomer and not the O-methyl byproduct. We utilize GC-MS for this purpose, relying on fundamental mass fragmentation rules of heterocyclic rings[2].

Table 2: Orthogonal Analytical Validation (GC-MS)

Analytical FeatureN-Methyl Isomer (Target)O-Methyl Isomer (Byproduct)Causality / Rationale
GC Retention Order Elutes SecondElutes FirstN-methyl lactams possess higher dipole moments than aryl ethers, increasing stationary phase interaction.
Primary MS Fragment [M - 28]⁺ (Loss of CO)[M - 15]⁺ / [M - 30]⁺Pyridones undergo characteristic ring contraction via CO expulsion[2]; ethers lose methyl radicals or formaldehyde.
Molecular Ion [M]⁺ m/z 211 / 213 / 215m/z 211 / 213 / 215Both exhibit the identical isotopic cluster indicative of three chlorine atoms.

Mechanistic Proof: As documented in microbial toxicity assessments of triclopyr, the mass spectrum of the N-methyl isomer explicitly contains a distinct fragmentation pattern characterized by the loss of carbon monoxide (CO) from the ring, resulting in a 5-membered ring fragment[2]. This [M-28]⁺ peak is the definitive, self-validating signature that confirms the nitrogen atom—not the oxygen—was successfully alkylated.

References

  • Title: THE MICROBIAL TOXICITY ASSESSMENT AND BIODEGRADATION OF TRICLOPYR Source: Lakehead University Knowledge Commons URL: [Link]

  • Title: 2,3,5-trichloro-6-methoxypyridine | CAS#:31557-34-3 Source: Chemsrc URL: [Link]

Sources

Technical Review: Metabolic Fate & Analysis of Chlorpyrifos-methyl

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Clarifying the "N-methyl" Nomenclature and Defining the Metabolic Landscape

Executive Summary & Nomenclature Clarification

Scope: This technical guide addresses the metabolic profile of Chlorpyrifos-methyl (


-dimethyl 

-3,5,6-trichloro-2-pyridyl phosphorothioate).

Critical Note on Nomenclature: The term "N-methyl chlorpyrifos" is chemically non-standard in regulatory and toxicological literature. It most likely refers to Chlorpyrifos-methyl , the dimethyl ester analog of the widely used pesticide Chlorpyrifos (


-diethyl...). While N-methylation of the pyridine nitrogen is a theoretical biotransformation (forming a pyridinium species), the primary "methyl" distinction in this chemical class refers to the phosphotriester moiety. This guide proceeds under the scientifically grounded premise that the subject is Chlorpyrifos-methyl  and its downstream metabolites.[1]

Core Objective: To provide researchers with a definitive map of bioactivation, detoxification, and analytical detection of Chlorpyrifos-methyl metabolites, distinguishing them from their ethyl-ester counterparts.

Chemical Identity & Structural Logic

Chlorpyrifos-methyl differs from Chlorpyrifos only in the alkyl groups attached to the phosphorus atom. This structural variance significantly alters its physicochemical properties, volatility, and hydrolytic stability, though the core toxicophore (the 3,5,6-trichloro-2-pyridyl group) remains identical.

PropertyChlorpyrifos-methylChlorpyrifos (Ethyl)
IUPAC Name

-dimethyl

-3,5,6-trichloro-2-pyridyl phosphorothioate

-diethyl

-3,5,6-trichloro-2-pyridyl phosphorothioate
CAS Number 5598-13-02921-88-2
Molecular Formula C

H

Cl

NO

PS
C

H

Cl

NO

PS
Key Moiety Dimethyl phosphothioateDiethyl phosphothioate
Primary Leaving Group 3,5,6-Trichloro-2-pyridinol (TCP)3,5,6-Trichloro-2-pyridinol (TCP)

Metabolic Pathways: Bioactivation & Detoxification

The metabolism of Chlorpyrifos-methyl in mammals is driven by cytochrome P450 (CYP) enzymes and esterases. The pathway bifurcates into bioactivation (increasing toxicity) and detoxification (facilitating excretion).

Bioactivation (Desulfuration)
  • Mechanism: Oxidative desulfuration by CYP450s (primarily CYP2B6 and CYP3A4 in humans).

  • Product: Chlorpyrifos-methyl oxon (

    
    -dimethyl 
    
    
    
    -3,5,6-trichloro-2-pyridyl phosphate).[2]
  • Toxicological Significance: The oxon is the potent inhibitor of acetylcholinesterase (AChE). The P=O bond is more electrophilic than the P=S bond, allowing for rapid phosphorylation of the serine hydroxyl group in the AChE active site.

  • Kinetics: The methyl-oxon generally exhibits faster spontaneous reactivation (aging) or hydrolysis compared to the ethyl-oxon, potentially influencing its acute toxicity profile.

Detoxification (Hydrolysis)
  • Mechanism: Hydrolysis by A-esterases (paraoxonase/PON1) and B-esterases (carboxylesterase).

  • Product: 3,5,6-Trichloro-2-pyridinol (TCP) .[1][3][4][5][6]

  • Secondary Product: Dimethyl phosphate (DMP) or Dimethyl thiophosphate (DMTP).

  • Significance: TCP is the primary urinary biomarker. It is pharmacologically inactive regarding AChE inhibition but serves as the leaving group.

Dealkylation (Desmethylation)
  • Mechanism: Glutathione S-transferase (GST)-mediated

    
    -dealkylation.
    
  • Product: Desmethyl chlorpyrifos-methyl (

    
    -methyl 
    
    
    
    -hydrogen
    
    
    -3,5,6-trichloro-2-pyridyl phosphorothioate).[5]
  • Significance: A significant pathway in specific animal models (e.g., ruminants) and potentially in humans under high-exposure scenarios. This metabolite retains the trichloropyridyl ring but loses one methyl group, rendering it less lipophilic.

Conjugation
  • Substrate: TCP (3,5,6-Trichloro-2-pyridinol).[1][3][4][5][6]

  • Mechanism: Glucuronidation (UDP-glucuronosyltransferase) and Sulfation (Sulfotransferase).

  • Product: TCP-Glucuronide / TCP-Sulfate .

  • Excretion: These polar conjugates are rapidly eliminated via urine.[1]

Visualization: Metabolic Fate Workflow

The following diagram illustrates the biotransformation of Chlorpyrifos-methyl, highlighting the critical divergence between bioactivation (Oxon) and detoxification (TCP).

ChlorpyrifosMethylMetabolism cluster_detox Detoxification Pathway Parent Chlorpyrifos-methyl (Parent Pesticide) Oxon Chlorpyrifos-methyl Oxon (Potent AChE Inhibitor) Parent->Oxon Desulfuration (CYP450) TCP 3,5,6-Trichloro-2-pyridinol (TCP) Parent->TCP Hydrolysis (PON1/A-esterase) Desmethyl Desmethyl Chlorpyrifos-methyl (Dealkylation Product) Parent->Desmethyl O-Demethylation (GST) DMTP Dimethyl Thiophosphate (DMTP) Parent->DMTP Cleavage Oxon->TCP Hydrolysis (PON1) DMP Dimethyl Phosphate (DMP) Oxon->DMP Cleavage Conjugate TCP-Glucuronide / Sulfate (Excretion Product) TCP->Conjugate Conjugation (UGT/SULT)

Figure 1: Metabolic pathway of Chlorpyrifos-methyl, emphasizing the bioactivation to the Oxon and detoxification to TCP conjugates.

Analytical Protocols & Detection Strategies

Accurate quantification requires distinguishing between the parent compound, the oxon (labile), and the stable metabolite (TCP).

Sample Preparation (Biological Fluids)[8]
  • Matrix: Urine (for TCP/Conjugates), Plasma (for Parent/Oxon).

  • Hydrolysis Step (Critical): Since TCP is excreted mainly as a glucuronide conjugate, samples must undergo enzymatic hydrolysis (

    
    -glucuronidase) or acid hydrolysis to convert conjugates back to free TCP for total TCP quantification.
    
    • Protocol: Incubate urine with

      
      -glucuronidase (from E. coli or Helix pomatia) at 37°C for 4–16 hours, pH 5.0.
      
LC-MS/MS Parameters (MRM Transitions)

The following Multiple Reaction Monitoring (MRM) transitions are standard for differentiating Chlorpyrifos-methyl metabolites.

AnalytePrecursor Ion (

)
Product Ion (

)
Ionization ModeNote
Chlorpyrifos-methyl 321.9124.9ESI (+)Quantifier transition
Chlorpyrifos-methyl Oxon 305.9277.9ESI (+)Labile; analyze immediately
TCP (3,5,6-Trichloro-2-pyridinol) 195.9160.9ESI (-)Common to Chlorpyrifos-ethyl
Desmethyl Chlorpyrifos-methyl 307.9125.0ESI (-)Specific to methyl-variant
Distinguishing Methyl vs. Ethyl Exposure

A major challenge in biomonitoring is that TCP is a common metabolite for both Chlorpyrifos-methyl and Chlorpyrifos-ethyl.

  • Solution: Analyze Dialkyl Phosphates (DAPs) .

    • Chlorpyrifos-methyl exposure yields Dimethyl phosphate (DMP) and Dimethyl thiophosphate (DMTP).

    • Chlorpyrifos-ethyl exposure yields Diethyl phosphate (DEP) and Diethyl thiophosphate (DETP).

    • Constraint: DAPs are non-specific (shared with other organophosphates like Malathion), so they must be interpreted alongside TCP levels.

Toxicological Implications

While Chlorpyrifos-methyl is generally considered less potent than its ethyl analog regarding acute toxicity, the mechanism of action remains identical.

  • AChE Inhibition: The oxon metabolite phosphorylates the serine residue in the catalytic triad of AChE.

  • Aging: The "aged" enzyme (where an alkyl group is lost from the phosphoryl moiety attached to the enzyme) is irreversible.

  • Developmental Neurotoxicity: Recent scrutiny focuses on non-cholinergic mechanisms, where metabolites like TCP may interact with morphogenic pathways, though regulatory consensus still centers on AChE inhibition.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2009). Chlorpyrifos-methyl: Toxicological evaluation and residue limits.[1][3][7][4][5] Food and Agriculture Organization of the United Nations. Link

  • European Food Safety Authority (EFSA). (2019). Peer review of the pesticide risk assessment of the active substance chlorpyrifos-methyl.[3][7][5] EFSA Journal. Link

  • Timchalk, C., et al. (2002). Comparative pharmacokinetics and pharmacodynamics of chlorpyrifos and chlorpyrifos-methyl in rats. Toxicology.[1][3][7][4][5][6][8] Link

  • U.S. EPA. (2016). Chlorpyrifos-methyl: Human Health Risk Assessment.[3] United States Environmental Protection Agency. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos (covers shared metabolite TCP). CDC. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N-Methyl-3,5,6-trichloro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-ready protocol for the regioselective synthesis of N-Methyl-3,5,6-trichloro-2-pyridone from 3,5,6-trichloro-2-pyridinol (TCP) .

Abstract & Scope

3,5,6-trichloro-2-pyridinol (TCP) is a critical intermediate in the synthesis of agrochemicals (e.g., Chlorpyrifos, Triclopyr) and a primary metabolite for environmental monitoring.[1][2] While O-alkylation of TCP yields methoxypyridines, N-alkylation yields the N-methyl-2-pyridone pharmacophore, a structural motif increasingly relevant in pharmaceutical and toxicological standards.

This guide addresses the core synthetic challenge: Controlling Regioselectivity. TCP is an ambident nucleophile. Without specific conditions, methylation yields a mixture of N- and O-isomers. This protocol utilizes Hard-Soft Acid-Base (HSAB) principles to force N-methylation with >90% selectivity.

Mechanistic Insight: The Ambident Nucleophile Challenge

Tautomeric Equilibrium

TCP exists in equilibrium between the pyridinol (aromatic) and pyridone (amide) forms. Upon deprotonation, the resulting anion resonates between the Oxygen and Nitrogen atoms.

  • O-Attack (Hard): The oxygen atom is the "harder" nucleophilic center (high charge density). It prefers "hard" electrophiles (e.g., Dimethyl Sulfate, Diazomethane) or conditions where the cation coordinates tightly to the oxygen.

  • N-Attack (Soft): The nitrogen atom is the "softer" nucleophilic center (polarizable). It prefers "soft" electrophiles (e.g., Methyl Iodide) and polar aprotic solvents that solvate the cation, leaving the anion free to react via orbital control.

Strategic Selection

To maximize N-Methylation , we employ:

  • Soft Electrophile: Methyl Iodide (MeI).

  • Polar Aprotic Solvent: DMF (Dimethylformamide). This solvates the

    
     cation effectively, creating a "naked" anion that favors the soft N-attack.
    
  • Base: Potassium Carbonate (

    
    ).[3]
    
Reaction Scheme (Graphviz)

ReactionScheme TCP 3,5,6-trichloro-2-pyridinol (Tautomeric Mix) Anion Ambident Anion (Resonance Hybrid) TCP->Anion Deprotonation N_Product TARGET: N-Methyl-3,5,6-trichloro-2-pyridone (Thermodynamic/Soft Product) Anion->N_Product Major Pathway (Orbital Control) O_Product IMPURITY: 2-Methoxy-3,5,6-trichloropyridine (Kinetic/Hard Product) Anion->O_Product Minor Pathway (Charge Control) Base Base: K2CO3 Solvent: DMF Base->Anion MeI Reagent: MeI (Soft Electrophile) MeI->N_Product

Caption: Divergent pathways of TCP methylation. Conditions are optimized to favor the Green path (N-alkylation) over the Red path (O-alkylation).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazard Note
3,5,6-Trichloro-2-pyridinol (TCP) 198.431.0SubstrateIrritant
Methyl Iodide (MeI) 141.941.2 - 1.5ElectrophileCarcinogen/Volatile
Potassium Carbonate (

)
138.211.5BaseIrritant
DMF (Anhydrous) -10 VolSolventReprotoxic
Ethyl Acetate / Hexane --WorkupFlammable
Step-by-Step Procedure

Step 1: Preparation of the Anion

  • Charge a dry 3-neck Round Bottom Flask (RBF) with TCP (1.0 eq) .

  • Add Anhydrous DMF (10 mL per gram of TCP). Note: DMF must be dry to prevent hydrolysis of MeI.

  • Add

    
     (1.5 eq)  in a single portion.
    
  • Stir the suspension at Room Temperature (RT) for 30 minutes. The solution may darken slightly as the phenolate/pyridonate anion forms.

Step 2: Methylation

  • Cool the mixture to 0°C (Ice bath) to control the exotherm.

  • Add Methyl Iodide (1.2 eq) dropwise via syringe or addition funnel over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to RT .

  • Heat the reaction mixture to 50°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). The N-methyl product is typically more polar (lower

      
      ) than the O-methyl impurity.
      

Step 3: Workup & Isolation [3]

  • Pour the reaction mixture into Ice-Cold Water (5x reaction volume).

  • Stir vigorously for 15 minutes. The N-methyl pyridone often precipitates as a solid due to high crystallinity and low water solubility.

  • If Solid Forms: Filter the precipitate, wash with water (3x) and cold hexanes (to remove O-methyl traces).

  • If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Isopropanol. Cool slowly to 4°C.

  • Column Chromatography (if needed): Silica Gel. Eluent: 0-20% EtOAc in Hexanes. Isolate the lower

    
     spot (Target).[3]
    
Workflow Diagram (Graphviz)

Workflow Start Start: TCP + DMF BaseAdd Add K2CO3 Stir 30 min @ RT Start->BaseAdd MeIAdd Add MeI (Dropwise) @ 0°C BaseAdd->MeIAdd React Heat to 50°C 4-6 Hours MeIAdd->React Quench Pour into Ice Water React->Quench Decision Precipitate? Quench->Decision Filter Filter Solid Wash w/ Hexane Decision->Filter Yes Extract Extract EtOAc Wash Brine/Water Decision->Extract No (Oiling) Purify Recrystallize (EtOH) or Column Filter->Purify Extract->Purify Final Pure N-Methyl-TCP Purify->Final

Caption: Operational workflow for the synthesis, isolation, and purification of N-Methyl-TCP.

Analytical Validation

To ensure the correct isomer (N-Me vs O-Me) has been synthesized, compare spectral data.

FeatureTarget: N-Methyl Pyridone Impurity: O-Methyl Pyridine

NMR (

)

3.5 - 3.7 ppm
(Singlet)

3.9 - 4.1 ppm (Singlet)

NMR (Carbonyl)
~160 ppm (Distinct Amide C=O)Missing (Aromatic C-O ~160-164 ppm)
IR Spectroscopy Strong band ~1660

(C=O)
Weak/Absent C=O; Aromatic bands only
Solubility Moderate in EtOAc; Low in HexaneHigh in Hexane (Lipophilic)

Self-Validation Check:

  • Dissolve a small amount of product in

    
    .
    
  • If the Methyl peak is >3.8 ppm, you likely have the O-isomer (Check reaction temperature or solvent dryness).

  • If the Methyl peak is ~3.6 ppm, you have the desired N-isomer.

References

  • General Pyridone Methylation: Organic Chemistry Portal. "Synthesis of 2-pyridones." Available at: [Link]

  • TCP Properties & Metabolites: PubChem. "3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO." Available at: [Link]

  • HSAB Theory in Alkylation:Chemistry LibreTexts. "Hard and Soft Acids and Bases." (General Reference for N vs O selectivity logic).
  • Analytical Methods for TCP: Centers for Disease Control and Prevention (CDC). "Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol." Available at: [Link]

Sources

Application Note: Selective N-Methylation Protocols for 3,5,6-Trichloro-2-pyridinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

3,5,6-Trichloro-2-pyridinol (TCP) is a critical intermediate in the synthesis of agrochemicals (e.g., Chlorpyrifos, Triclopyr) and a versatile building block in pharmaceutical development.[1] A defining characteristic of TCP is its tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. This duality creates an ambident nucleophile scenario upon deprotonation, leading to competition between N-methylation (yielding the pyridone derivative) and O-methylation (yielding the methoxy-pyridine derivative).

Achieving high regioselectivity for the N-methylated product, 3,5,6-trichloro-1-methylpyridin-2(1H)-one , requires a precise understanding of Hard-Soft Acid-Base (HSAB) theory, solvent effects, and counter-ion control. This guide details a validated protocol for selective N-methylation and contrasts it with O-selective conditions to ensure process control.

Mechanistic Insight: The Tautomer Control

The regioselectivity of TCP alkylation is governed by the nature of the electrophile, the solvent, and the counter-cation associated with the base.

  • The Substrate: TCP possesses three electron-withdrawing chlorine atoms. This significantly reduces the pKa (approx. 4.55), making the anion stable but less nucleophilic than non-chlorinated pyridones.[1]

  • The Nucleophile: The TCP anion has high electron density on both the Nitrogen and Oxygen atoms.

    • Nitrogen (Soft center): Favored by soft electrophiles and polar aprotic solvents that solvate the cation, leaving the anion "naked" but thermodynamically driven to the amide-like resonance stability.

    • Oxygen (Hard center): Favored by hard electrophiles and conditions where the cation coordinates tightly to the nitrogen or halogen (e.g., Ag⁺ salts), or in protic solvents where hydrogen bonding shields the nitrogen.[1]

Pathway Visualization[2]

TCP_Methylation TCP 3,5,6-Trichloro-2-pyridinol (Tautomeric Mix) Anion TCP Anion (Ambident Nucleophile) TCP->Anion Deprotonation (Base) N_Me N-Methyl Product (Thermodynamic) Anion->N_Me Path A: NaH/K2CO3 Polar Aprotic (DMF) Soft Electrophile (MeI) O_Me O-Methyl Product (Kinetic/Hard) Anion->O_Me Path B: Ag2CO3 Non-polar (Benzene) Hard Coordination N_Me->O_Me Isomerization (Rare/Difficult)

Caption: Divergent alkylation pathways for 3,5,6-trichloro-2-pyridinol based on reaction conditions.

Experimental Protocols

Protocol A: Selective N-Methylation (Recommended)

Target: 3,5,6-Trichloro-1-methylpyridin-2(1H)-one Selectivity: >95:5 (N:O)

This protocol utilizes the "naked anion" effect in a polar aprotic solvent. Sodium hydride (NaH) ensures irreversible deprotonation, while DMF solvates the sodium cation, leaving the nitrogen center free to attack the methyl iodide.[1]

Materials
  • Substrate: 3,5,6-Trichloro-2-pyridinol (TCP) [CAS: 6515-38-4][2]

  • Base: Sodium Hydride (60% dispersion in mineral oil) or K₂CO₃ (anhydrous)[1]

  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Dimethylformamide (DMF), anhydrous
    
  • Reagent: Methyl Iodide (MeI) [Caution: Carcinogen][1]

  • Quench: Water/Ice, dilute HCl

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to TCP) .

    • Note: If using K₂CO₃ (safer alternative), use 2.0 equiv and add 18-crown-6 (0.1 equiv) to boost N-selectivity.

  • Deprotonation: Cool the suspension to 0°C. Add TCP (1.0 equiv) portion-wise over 15 minutes. Evolution of H₂ gas will occur (if using NaH).[1]

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. The solution should become clear/yellow as the phenolate/pyridonate anion forms.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][3][4] The N-methyl product is typically more polar than the O-methyl isomer.

  • Work-up: Pour the reaction mixture into crushed ice/water (10x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1][5][6]

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash organics with water and brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂).[1]

Protocol B: Selective O-Methylation (For Reference/Standard Preparation)

Target: 3,5,6-Trichloro-2-methoxypyridine Selectivity: >90:10 (O:N)

This protocol uses the "Silver Salt Rule." Silver coordinates to the nitrogen or the halide of the alkylating agent, directing the attack from the oxygen.

Materials
  • Base/Promoter: Silver Carbonate (Ag₂CO₃)[1]

  • Solvent: Chloroform (CHCl₃) or Benzene (if permitted)[1]

  • Reagent: Methyl Iodide (MeI)[1][7]

Step-by-Step Procedure
  • Dissolution: Dissolve TCP (1.0 equiv) in CHCl₃ (0.3 M) .

  • Addition: Add Ag₂CO₃ (1.1 equiv) and MeI (1.5 equiv) .

  • Reaction: Heat to reflux (approx. 60°C) for 12–24 hours in the dark (wrap flask in foil).

  • Work-up: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate.

  • Result: The residue is predominantly the O-methyl ether.

Analytical Validation & Data

Distinguishing the isomers is critical. The N-methyl isomer retains the carbonyl character (pyridone), while the O-methyl isomer has aromatic pyridine character.

Comparative Data Table
FeatureN-Methyl Product (Pyridone)O-Methyl Product (Methoxypyridine)Diagnostic Note
Structure 3,5,6-Trichloro-1-methylpyridin-2(1H)-one2-Methoxy-3,5,6-trichloropyridine
¹H NMR (CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.60 – 3.75 ppm (s, 3H, N-Me)

3.95 – 4.10 ppm (s, 3H, O-Me)
N-Me is typically shielded (upfield) relative to O-Me.
¹³C NMR (Me)

~30–35 ppm

~55–60 ppm
N-Me carbon is significantly upfield.
IR Spectroscopy 1640–1660 cm⁻¹ (Strong C=O)No C=O; Bands at 1300/1050 cm⁻¹ (C-O)Presence of Carbonyl is the clearest indicator.
Polarity (TLC) Lower R_f (More Polar)Higher R_f (Less Polar)Pyridones interact more with SiO₂.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation due to low basicity of TCP.Ensure NaH is fresh or use a stronger base system.[1] Increase reaction time at Step 3.
Poor Selectivity (Mixed N/O) Solvent not polar enough or "Hard" counter-ion effect.[1]Switch to pure DMF or DMSO. Avoid Potassium if using MeI without crown ether; prefer NaH.[1]
Starting Material Remains Steric hindrance of Cl at positions 3 and 6.[1]Heat to 40–50°C during alkylation (Step 5), but monitor for O-alkylation increase.

References

  • Scientific Update. (2019). Selective N-methylation of amides and N-heterocycles. Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis of 3,5,6-trichloropyridin-2(1H)-one and TCP properties.[5] Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] 3,5,6-Trichloro-2-pyridinol Structure and Metabolite Data. PubChem.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2013).[1] Regioselective alkylation of 2-pyridones. Catalysis Science & Technology.[1] Retrieved from [1]

  • BenchChem. (2025).[1][4] Application Notes for TCP Analysis and Standards. Retrieved from [1]

Sources

High-Resolution 1H NMR Profiling of N-Methyl Chloropyridones: Regioisomer Determination & Chemical Shift Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-methyl chloropyridone scaffold is a critical structural motif in medicinal chemistry, serving as the core for antifibrotic drugs (e.g., Pirfenidone) and kinase inhibitors. However, the synthesis of these cores often involves the alkylation of ambident pyridone anions, leading to a mixture of N-methyl-2-pyridones (lactams) and 2-methoxypyridines (lactims). This application note provides a definitive guide to distinguishing these regioisomers using 1H NMR. We establish the diagnostic chemical shift windows for the N-methyl group (


 3.50–3.65 ppm) versus the O-methyl group (

3.90–4.05 ppm) and detail the inductive effects of chlorine substitution at the 3-, 4-, and 5-positions.

Introduction: The Ambident Nucleophile Challenge

In the synthesis of chloropyridones, the precursor (a 2-hydroxypyridine/2-pyridone tautomer) acts as an ambident nucleophile. Under basic conditions, the anion can react with methylating agents (e.g., MeI, DMS) at either the nitrogen or the oxygen atom.

  • Path A (N-Alkylation): Yields the thermodynamically stable N-methyl-2-pyridone (Target).

  • Path B (O-Alkylation): Yields the kinetic or specific condition-dependent 2-methoxypyridine (Impurity/Byproduct).

Rapid and accurate differentiation of these isomers is essential for process validation. While LC-MS can confirm mass, it cannot easily distinguish these regioisomers. 1H NMR offers the most robust, non-destructive method for structural assignment.

Mechanistic Pathway & Isomer Generation

ReactionPathway Reactant Chloropyridone Precursor (Tautomeric Mix) Base Base Deprotonation (NaH, K2CO3, etc.) Reactant->Base Anion Ambident Anion (Delocalized Charge) Base->Anion MeI Methylating Agent (MeI / DMS) Anion->MeI ProductN N-Methyl Product (Lactam Core) Target MeI->ProductN Soft Nucleophile (N) Thermodynamic Control ProductO O-Methyl Product (Lactim Ether) Impurity MeI->ProductO Hard Nucleophile (O) Kinetic Control

Figure 1: The bifurcation of alkylation pathways for chloropyridones. N-alkylation restores the amide-like resonance, while O-alkylation results in a heteroaromatic pyridine system.

Chemical Shift Analysis: The Diagnostic Windows

The chemical environment of the methyl group differs significantly between the two isomers due to the anisotropy of the ring and the electronegativity of the attached heteroatom.

The "Golden Rule" of Pyridone NMR
  • N-Methyl (Lactam): The methyl group is attached to an amide-like nitrogen. The ring exhibits partial aromaticity but retains significant localized double-bond character. The shielding cone of the carbonyl group and the nitrogen lone pair place the methyl signal upfield.

  • O-Methyl (Lactim): The methyl group is attached to oxygen in a fully aromatic pyridine ring. The electronegativity of oxygen (3.44) is higher than nitrogen (3.04), and the full aromatic ring current exerts a deshielding paramagnetic effect.

Quantitative Data: Chemical Shift Table (CDCl3)
Compound ClassSubstituentN-Me Shift (

ppm)
O-Me Shift (

ppm)

(O - N)
Parent Unsubstituted3.59 3.92 +0.33
3-Chloro 3-Cl-pyridone3.62 - 3.65 3.98 - 4.02 +0.37
5-Chloro 5-Cl-pyridone3.55 - 3.60 3.90 - 3.95 +0.35
6-Chloro 6-Cl-pyridone3.75 - 3.80 *4.05 +0.25

Note: The 6-chloro derivative shows a downfield shift for the N-Me group due to steric compression and the "ortho effect" of the chlorine atom interacting with the methyl group.

Impact of Chlorine Substitution

Chlorine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+M).

  • 3-Chloro: Proximity to the carbonyl enhances the polarization of the C=O bond, slightly deshielding the N-Me group (shift moves to ~3.64 ppm).

  • 5-Chloro: Located para to the carbonyl and meta to the nitrogen. The inductive effect is weaker at the nitrogen, resulting in shifts very similar to the parent pyridone (~3.58 ppm).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and resolve accidental overlap, strict adherence to sample preparation protocols is required. Pyridones are prone to


 stacking in solution, which can cause concentration-dependent chemical shift changes (up to 0.1 ppm).
Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the dried solid. (Avoid high concentrations >20 mg/mL to minimize stacking effects).

  • Solvent: Use CDCl3 (99.8% D) with 0.03% TMS as the internal standard.

    • Note: If solubility is poor, use DMSO-d6. However, note that DMSO-d6 typically shifts N-Me signals slightly downfield (+0.05 to +0.1 ppm) relative to CDCl3 due to solvent polarity.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., K2CO3 from the synthesis) which can cause line broadening.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The N-methyl protons have relatively long T1 relaxation times; insufficient delay will reduce integration accuracy.

  • Scans (NS): 16 scans are usually sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Step 3: Validation Workflow (Decision Tree)

NMRWorkflow Start Acquire 1H NMR (CDCl3) CheckRegion Inspect Region 3.4 - 4.1 ppm Start->CheckRegion Decision Where is the Methyl Singlet? CheckRegion->Decision RangeA 3.50 - 3.65 ppm Decision->RangeA Upfield RangeB 3.90 - 4.10 ppm Decision->RangeB Downfield AssignN Provisional Assignment: N-Methyl (Target) RangeA->AssignN AssignO Provisional Assignment: O-Methyl (Impurity) RangeB->AssignO Confirm Confirmation Step: Run 1H-13C HMBC AssignN->Confirm AssignO->Confirm ResultN Correlation to C=O (~160 ppm) CONFIRMED N-ALKYL Confirm->ResultN Correlation to Carbonyl ResultO Correlation to C-O (~164 ppm) CONFIRMED O-ALKYL Confirm->ResultO Correlation to Imidate

Figure 2: Analytical decision tree for assigning N- vs O-alkylation based on 1H NMR chemical shifts and 2D HMBC validation.

Advanced Validation: 2D NMR Confirmation

While chemical shift is a strong indicator, definitive proof (required for regulatory filing) comes from HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC Diagnostic
  • N-Methyl Chloropyridone:

    • The N-Me protons (

      
      3.6 ppm) will show a strong 3-bond correlation (
      
      
      
      ) to the Carbonyl Carbon (C2) and the C6 Carbon .
    • The Carbonyl carbon typically resonates at 158–162 ppm .

  • O-Methyl Chloropyridine:

    • The O-Me protons (

      
      4.0 ppm) will correlate to the C2 Carbon  (now an imidate carbon).
      
    • Crucially, this C2 carbon in the O-alkylated species is more deshielded, typically resonating at 163–166 ppm .

References

  • Chemical Shift Data for 1-Methyl-2-pyridone: National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Methyl-2(1H)-pyridinone. [Link]

  • N- vs O-Alkylation Selectivity Studies: ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones. [Link]

  • Substituent Effects on Pyridinium Shifts: National Institutes of Health (NIH) - PubMed. Substituent effects on N-methyl chemical shifts in pyridinium derivatives.[1] [Link]

  • General NMR Shift Tables for Heterocycles: Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy. [Link]

Sources

Application Note: Elucidating the Electron Ionization Fragmentation Pathways of N-Methyl-3,5,6-trichloro-2-pyridone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the anticipated gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of N-Methyl-3,5,6-trichloro-2-pyridone. While this specific compound is not extensively documented in mass spectral libraries, we can predict its fragmentation behavior with high confidence by applying fundamental principles of mass spectrometry and drawing comparisons with its well-studied structural analog, 3,5,6-trichloro-2-pyridinol (TCP).[1][2] This application note outlines the predicted fragmentation mechanisms and provides a robust protocol for the analysis of N-Methyl-3,5,6-trichloro-2-pyridone, designed for researchers in environmental science, toxicology, and drug metabolism.

Introduction and Scientific Context

N-Methyl-3,5,6-trichloro-2-pyridone is a methylated derivative of 3,5,6-trichloro-2-pyridinol (TCP). TCP is the primary and most significant urinary metabolite of the organophosphorus insecticides chlorpyrifos and chlorpyrifos-methyl.[3][4][5] As such, the detection and quantification of TCP are critical for biomonitoring human exposure to these widely used pesticides.[6][7] The N-methylation of TCP can occur through biological or environmental processes, making the distinct identification of N-Methyl-3,5,6-trichloro-2-pyridone essential for comprehensive metabolic studies and environmental fate analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional sensitivity and specificity.[7][8] Understanding the specific fragmentation patterns under electron ionization (EI) is paramount for confident compound identification and the development of robust quantitative methods, such as those using selected ion monitoring (SIM).[8]

Causality for this Guide: The lack of readily available mass spectral data for N-Methyl-3,5,6-trichloro-2-pyridone necessitates a predictive approach grounded in established chemical principles. This guide serves to bridge that data gap by providing a theoretically sound framework for its analysis. The N-methyl group, replacing the acidic proton of TCP, is expected to significantly influence the molecule's chromatographic behavior and its fragmentation cascade in the mass spectrometer.

Predicted Mass Spectral Fragmentation of N-Methyl-3,5,6-trichloro-2-pyridone

Upon introduction into the GC-MS system, N-Methyl-3,5,6-trichloro-2-pyridone (Molecular Weight: 211.46 g/mol ) will be subjected to high-energy electrons in the ion source. This process, known as electron ionization (EI), will generate a molecular ion (M•+) which is a radical cation. This high-energy molecular ion is unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions.[9]

The key structural features influencing fragmentation are the N-methyl group, the three chlorine atoms, and the pyridone ring structure. The presence of three chlorine atoms will result in characteristic isotopic patterns for the molecular ion and all chlorine-containing fragments, which is a powerful tool for identification.

Predicted Key Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): Loss of a Methyl Radical (•CH₃): This is a highly probable initial fragmentation step. Radical site-initiated fragmentation adjacent to the nitrogen atom can lead to the homolytic cleavage of the N-CH₃ bond.[10][11] This would result in the loss of a methyl radical (mass 15) and the formation of a stable, even-electron cation at m/z 196 . This fragment is isobaric with the molecular ion of the non-methylated analog, TCP, but its isotopic pattern will confirm the presence of three chlorine atoms.

  • Loss of Chlorine Radical (•Cl): The molecular ion can undergo cleavage of a C-Cl bond to lose a chlorine radical (mass 35/37).[10] This would generate a fragment ion at m/z 176 . This process is common for chlorinated aromatic compounds.

  • Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the pyridone ring can lose a neutral molecule of carbon monoxide (mass 28). For instance, the [M-CH₃]⁺ ion (m/z 196) could lose CO to form a fragment at m/z 168 .

  • Consecutive Losses: A cascade of fragmentations is expected. For example, the initial loss of a methyl radical followed by the loss of a chlorine radical would produce a fragment at m/z 161 ([M-CH₃-Cl]⁺).

The proposed fragmentation pathways are visualized in the diagram below.

G M N-Methyl-3,5,6-trichloro-2-pyridone (M•+) m/z 211/213/215 F1 [M-CH₃]⁺ m/z 196/198/200 M->F1 - •CH₃ (α-cleavage) F2 [M-Cl]⁺ m/z 176/178/180 M->F2 - •Cl F3 [M-CH₃-CO]⁺ m/z 168/170/172 F1->F3 - CO F4 [M-CH₃-Cl]⁺ m/z 161/163/165 F1->F4 - •Cl

Caption: Predicted EI fragmentation pathway for N-Methyl-3,5,6-trichloro-2-pyridone.

Table 1: Summary of Predicted Key Ions

m/z (Monoisotopic)Predicted IdentityComments
211[M]•+ (Molecular Ion)The parent ion. Its presence and isotopic pattern (due to 3 Cl atoms) are crucial for confirming the molecular weight.
196[M-CH₃]⁺ Result of α-cleavage, a highly probable and often abundant fragment.
176[M-Cl]⁺ Loss of a chlorine radical from the molecular ion.
168[M-CH₃-CO]⁺ Loss of carbon monoxide from the m/z 196 fragment.
161[M-CH₃-Cl]⁺ Consecutive loss of methyl and chlorine radicals.

Protocol: GC-MS Analysis of N-Methyl-3,5,6-trichloro-2-pyridone

This protocol provides a robust starting point for the analysis. Optimization may be required depending on the sample matrix and instrument configuration.

3.1. Rationale for Experimental Choices

  • No Derivatization: Unlike its precursor TCP, which contains an acidic proton and often requires derivatization to improve volatility and peak shape, N-Methyl-3,5,6-trichloro-2-pyridone is inherently more volatile and less polar.[8][12][13] Therefore, derivatization is not necessary, simplifying the workflow.

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as it provides excellent separation for a wide range of semi-volatile compounds, including chlorinated aromatics.

  • Injection Mode: Splitless injection is recommended for trace-level analysis to ensure maximum transfer of the analyte onto the column, thereby maximizing sensitivity.

  • MS Detection: Electron ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for library matching and structural elucidation.

3.2. Experimental Workflow

Sources

Preparation of N-methyl-TCP analytical reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Purification, and Characterization of N-Methyl-TCP (TCM) Analytical Reference Standards

Executive Summary & Disambiguation

Scope: This application note details the protocol for the preparation of analytical reference standards for N-methyl-1-(thiophen-2-yl)cyclohexan-1-amine , colloquially referred to in forensic and drug development circles as N-methyl-TCP or TCM .

Disambiguation:

  • Target Molecule: This protocol targets the N-methylamino analog of Tenocyclidine (TCP). In this structure, the piperidine ring of TCP is replaced by an N-methylamine group.

  • Exclusions: This document does not cover 2,4,6-Trichlorophenol (industrial TCP) or Tricalcium Phosphate (biomaterial TCP).

Context: Arylcyclohexylamines are a class of dissociative anesthetics. Due to the proliferation of novel psychoactive substances (NPS), laboratories require high-purity (>99.5%) reference standards for Tenocyclidine analogs to distinguish them from Phencyclidine (PCP) derivatives during toxicological screening.

Chemical Identity

PropertyDescription
Common Name N-methyl-TCP, TCM, N-methyl-tenocyclidine
IUPAC Name N-methyl-1-(thiophen-2-yl)cyclohexan-1-amine
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol (Free Base)
Target Salt Form Hydrochloride (HCl) for enhanced stability
Structural Class Arylcyclohexylamine

Synthesis Protocol (The Bruylants Reaction)

The most robust route for synthesizing quaternary


-aminonitriles and their subsequent alkylation to arylcyclohexylamines is the Bruylants reaction . This method is preferred over direct reductive amination due to the steric hindrance of the cyclohexyl ring.
Workflow Diagram

SynthesisWorkflow Start Reagents: Cyclohexanone Methylamine NaCN Step1 Step 1: Strecker-type Formation of Amino-Nitrile Intermediate Start->Step1 Buffered Aqueous Sol. Inter Intermediate: 1-(methylamino) cyclohexanecarbonitrile Step1->Inter Precipitation/Filtration Step2 Step 2: Grignard Reaction (2-Thienylmagnesium bromide) Inter->Step2 Anhydrous Et2O/THF N2 Atmosphere Quench Hydrolysis & Acid-Base Extraction Step2->Quench NH4Cl/HCl Final Product: N-methyl-TCP HCl Quench->Final Crystallization

Figure 1: Synthetic pathway utilizing the Bruylants reaction to overcome steric hindrance at the quaternary carbon.

Detailed Methodology

Safety Precaution: This protocol involves Sodium Cyanide (NaCN) and Grignard reagents. All operations must be performed in a functioning fume hood. Cyanide waste must be treated with bleach (sodium hypochlorite) before disposal.

Step 1: Synthesis of 1-(methylamino)cyclohexanecarbonitrile

  • Reagents: Dissolve Methylamine hydrochloride (1.1 eq) in water. Add Cyclohexanone (1.0 eq).

  • Cyanide Addition: Slowly add a solution of Sodium Cyanide (1.1 eq) in water dropwise while maintaining the temperature between 0–5°C.

  • Reaction: Stir the mixture vigorously for 18 hours at room temperature. The amino-nitrile intermediate will precipitate as an oil or solid.

  • Isolation: Extract with diethyl ether (3x), wash with brine, and dry over anhydrous MgSO₄.

  • Note: This intermediate is unstable. Proceed immediately to Step 2. Do not attempt column chromatography on the nitrile.

Step 2: Grignard Addition (The Bruylants Step)

  • Reagent Prep: Prepare 2-Thienylmagnesium bromide (1.5 eq) in anhydrous THF/Ether under Argon/Nitrogen atmosphere.

  • Addition: Dissolve the amino-nitrile from Step 1 in anhydrous THF. Add this solution dropwise to the Grignard reagent at reflux temperature.

    • Mechanism:[1][2][3] The Grignard reagent displaces the nitrile group (as cyanide anion), forming the quaternary center.

  • Reflux: Heat at mild reflux for 4–6 hours to ensure completion.

  • Quenching: Cool to 0°C. Carefully quench with saturated NH₄Cl solution, followed by acidification with 10% HCl to decompose magnesium salts.

Step 3: Purification & Salt Formation [2]

  • Acid/Base Extraction:

    • Wash the acidic aqueous layer with ether (removes non-basic impurities/thiophene byproducts).

    • Basify the aqueous layer to pH >12 using NaOH pellets/solution.

    • Extract the free base (N-methyl-TCP) into Dichloromethane (DCM).

  • Salt Formation: Dry the DCM layer. Bubble dry HCl gas through the solution or add ethereal HCl dropwise. The N-methyl-TCP Hydrochloride salt will precipitate as a white crystalline solid.

  • Recrystallization: Recrystallize from Isopropanol/Acetone to achieve analytical purity (>99.5%).

Analytical Validation (QC Protocol)

To certify the material as a Reference Standard, it must undergo orthogonal validation.

Analytical Workflow

QCWorkflow Sample Raw Crystal (N-methyl-TCP HCl) ID Structural ID (Qualitative) Sample->ID Purity Purity Assessment (Quantitative) Sample->Purity NMR 1H / 13C NMR (Confirm Thiophene/Methyl) ID->NMR MS GC-MS (EI) (Fragmentation Pattern) ID->MS HPLC HPLC-UV/DAD (>99.5% Area) Purity->HPLC TGA TGA/DSC (Melting Point/Volatiles) Purity->TGA Release Certificate of Analysis (CoA) NMR->Release MS->Release HPLC->Release TGA->Release

Figure 2: Orthogonal testing strategy for certification of the reference standard.

Key Characterization Data

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Method: Electron Ionization (EI), 70 eV.

  • Diagnostic Ions:

    • Molecular Ion (M+): m/z 195 (Free base).

    • Base Peak: m/z 166 (Loss of ethyl/methyl fragments from cyclohexyl ring - characteristic of this class).

    • Thiophene Fragment: m/z 97 (Thiophene ring cation).

    • Differentiation: Unlike PCP (phenyl peak at m/z 91/77), N-methyl-TCP shows the sulfur-containing thiophene signature.

2. Nuclear Magnetic Resonance (NMR)

  • Solvent: CDCl₃ or CD₃OD.

  • 1H NMR Highlights:

    • Thiophene Ring: Multiplets at

      
       6.9 – 7.4 ppm (3 protons).
      
    • N-Methyl Group: Singlet or broad singlet at

      
       2.1 – 2.4 ppm (3 protons).
      
    • Cyclohexyl Ring: Complex multiplets

      
       1.2 – 2.5 ppm (10 protons).
      
  • Causality: The shift of the N-methyl group confirms the amine substitution, while the aromatic region confirms the thiophene integration.

3. HPLC Purity Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Detection UV at 235 nm (Thiophene absorption max)
Acceptance Criteria > 99.5% Peak Area

Stability & Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps.

  • Shelf Life: Re-test every 12 months.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the standard or alter weighing accuracy.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[4] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines.[2][5] Journal of Medicinal Chemistry, 8(2), 230–235. Link

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual grounding for tryptamine/amine synthesis logic).
  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues. Drug Testing and Analysis.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Phencyclidine in Biological Specimens. Link

  • PubChem Compound Summary. (2025). N-Methyl-1-(thiophen-2-yl)methanamine (Structural fragment verification). Link

Sources

Application Note: Crystallization & Purification of N-Alkylated Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the crystallization and purification of N-alkylated pyridone derivatives. It is designed for researchers in medicinal chemistry and process development who require high-purity isolation of this specific pharmacophore.

Introduction & Physicochemical Context

N-alkylated pyridones (specifically N-alkyl-2-pyridones) are critical scaffolds in drug development, functioning as bioisosteres for amides and phenyl rings in kinase inhibitors and antifibrotic agents (e.g., Pirfenidone).[1]

The Core Challenge: The synthesis of these derivatives—typically via alkylation of 2-pyridone—suffers from ambident nucleophilicity.[1][2][3] The reaction often yields a mixture of the desired N-alkylated isomer (Lactam) and the O-alkylated impurity (Alkoxypyridine) .

Mechanistic Basis for Separation

Successful crystallization relies on exploiting the distinct electronic differences between these two isomers:

  • N-Alkylated (Lactam): High dipole moment (~4–6 D). Contains a strong Hydrogen Bond Acceptor (C=O) but lacks a Donor (due to alkylation). It is generally more polar and has a higher melting point.

  • O-Alkylated (Imidate/Ether): Lower dipole moment. Aromatic character is retained in the pyridine ring. It is less polar (lipophilic) and often exists as an oil or low-melting solid.

Strategic Implication: Crystallization is the most effective method to reject the O-alkyl impurity, which tends to remain in the mother liquor of moderately polar solvents.

Solvent Selection Strategy

For N-alkylated pyridones, "like dissolves like" must be applied with nuance regarding the dipole interactions.

Solvent ClassRoleMechanistic Rationale
Alcohols (EtOH, IPA) Primary Solvent The hydroxyl group acts as a H-bond donor to the pyridone carbonyl oxygen, stabilizing the solute in solution at high temperatures.
Esters (EtOAc) Primary/Anti-Solvent Moderate polarity. Often dissolves the O-alkyl impurity well but may not hold the N-alkyl product upon cooling.
Chlorinated (DCM, CHCl3) Solubilizer Excellent solubility for pyridones due to polarizability. Good for initial dissolution but poor for yield unless paired with an anti-solvent.
Hydrocarbons (Hexane, Heptane) Anti-Solvent The polar pyridone core is insoluble in non-polar chains. Induces precipitation.
Toluene Hybrid Allows for high-temperature dissolution (boiling point 110°C) and exploits

stacking interactions with the pyridone ring.
Decision Workflow

The following diagram illustrates the logical flow for selecting the crystallization system based on the crude material's physical state.

SolventSelection Start Crude N-Alkyl Pyridone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil SolubilityTest Solubility Screen (100 mg/mL @ Reflux) Solid->SolubilityTest Trituration Trituration (Diethyl Ether or Pentane) Oil->Trituration HighSol Soluble in EtOAc/EtOH SolubilityTest->HighSol High T Soluble LowSol Insoluble in EtOAc SolubilityTest->LowSol Low T Insoluble MethodA Protocol A: Thermal Recrystallization (Solvent: EtOAc or IPA) HighSol->MethodA MethodB Protocol B: Solvent/Anti-Solvent (DCM + Hexane) LowSol->MethodB ResultOil Forms Solid? Trituration->ResultOil YesSolid Yes ResultOil->YesSolid NoSolid No (Remains Oil) ResultOil->NoSolid YesSolid->MethodA Seed Seeding / Scratching Cool to -20°C NoSolid->Seed Seed->MethodB

Figure 1: Decision tree for selecting the appropriate crystallization protocol based on crude material properties.

Experimental Protocols

Protocol A: Thermal Recrystallization (Removal of O-Isomer)

Best For: Crystalline solids with minor O-alkyl impurities (<10%). System: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Preparation: Place 1.0 g of crude N-alkyl pyridone in a 25 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add solvent (EtOAc or IPA) in small portions (0.5 mL) while heating to reflux (boiling).

    • Critical Step: Add solvent only until the solid just dissolves. Do not add excess. If the solution is colored but clear, stop.

  • Hot Filtration (Optional): If insoluble particles (inorganic salts from synthesis) remain, filter quickly through a pre-warmed glass frit or cotton plug.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed on a cork ring.

    • Why: Rapid cooling traps the O-alkyl impurity in the lattice. Slow cooling excludes it.

  • Nucleation: If no crystals form at RT after 1 hour, scratch the inner glass wall with a glass rod or add a seed crystal.

  • Deep Cooling: Place the flask in a refrigerator (4°C) or freezer (-20°C) for 12 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold solvent (the same used for crystallization, e.g., -20°C EtOAc). This washes away the surface mother liquor containing the O-isomer.

Protocol B: Anti-Solvent Crystallization

Best For: Compounds that decompose at high heat or have very high solubility in polar solvents. System: Dichloromethane (DCM) / Hexane.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DCM (approx. 2–5 mL) at room temperature. The solution should be concentrated but clear.

  • Anti-Solvent Addition: While stirring rapidly, add Hexane dropwise.

    • Observation: A cloudiness (turbidity) will appear.

  • Back-Off: Add just enough DCM (drops) to clear the turbidity.

  • Vapor Diffusion (Alternative for small scale): Place the DCM solution in a small open vial. Place this vial inside a larger jar containing 20 mL of Hexane. Cap the large jar.

    • Mechanism:[4][5][6][7][8] Hexane vapor slowly diffuses into the DCM, gently lowering solubility and growing high-quality crystals.

  • Precipitation: For larger scales, continue adding Hexane slowly until a heavy precipitate forms. Cool to 0°C.

  • Isolation: Filter and wash with 100% Hexane.

Polymorph Screening (High-Throughput)

N-alkyl pyridones are prone to polymorphism due to the flexibility of the alkyl chain and the planar aromatic core. Different polymorphs can exhibit vastly different bioavailability.

Screening Matrix: Perform this screen on 50 mg scale in HPLC vials.

ConditionSolventMethodTarget Outcome
Fast Evaporation DCM, AcetoneDissolve, leave uncappedKinetic polymorphs (metastable)
Slow Cool Toluene, IPAHeat to 80°C, cool @ 0.1°C/minThermodynamic polymorphs (stable)
Slurry Water, HeptaneSuspend solid, stir 48h @ RTMost stable form
Hydrate Screen Acetone/Water (9:1)Slow EvaporationHydrate formation (common in pyridones)

Troubleshooting "Oiling Out"

A common failure mode for N-alkyl pyridones is separating as an oil rather than a crystal. This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent.

Corrective Actions:

  • Change Solvent: Switch to a higher boiling point solvent (e.g., Toluene instead of DCM) or a solvent with less solubility (e.g., EtOH instead of MeOH).

  • Seeding: You must obtain a seed. Triturate a small amount of the oil with pentane or diethyl ether in a separate vial until it turns solid. Use this speck to seed the main batch.

  • Two-Phase Cooling: If it oils out, reheat to redissolve. Allow to cool very slowly with vigorous stirring. The oil droplets may crystallize if they are kept dispersed.

References

  • Synthesis and Regioselectivity

    • Ren, F. et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[5] Journal of Organic Chemistry, 2015.

    • Context: Describes the fundamental difficulty in separating N- vs O-alkyl products and the use of micellar systems.
  • Crystallization Methodology

    • University of Fribourg. "Guide for crystallization."

    • Context: Authoritative guide on vapor diffusion and solvent layering techniques adapted in Protocol B.
  • Polymorphism in Pyridones

    • Zhoujin, Y. et al. "Synthon Polymorphism and π–π Stacking in N-Phenyl-2-hydroxynicotinanilides."[9] Crystal Growth & Design, 2021.

    • Context: Provides mechanistic insight into the hydrogen bonding motifs (dimers vs catemers)
  • Purification of Pyridone Derivatives

    • BenchChem.[10][11] "Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes."

    • Context: Specific protocols for recrystallization of methyl-pyridone deriv

Sources

Solubility of N-Methyl-3,5,6-trichloro-2-pyridone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-3,5,6-trichloro-2-pyridone (CAS 75348-52-6 ) is a critical structural isomer and impurity often encountered during the synthesis of Chlorpyrifos-methyl and related agrochemicals. It arises from the N-methylation of the parent 3,5,6-trichloro-2-pyridinol (TCP), competing with the desired O-methylation.

Unlike its parent compound (TCP), which possesses a hydroxyl group capable of strong hydrogen bonding, the N-methyl derivative is a fixed pyridone with significantly altered solubility and thermodynamic properties. This guide provides a comprehensive protocol for determining its solubility profile and leveraging these differences for purification and process optimization.

Chemical Context & Significance

Understanding the solubility difference between the N-methyl (impurity) and O-methyl (product) or N-H (starting material) forms is the key to designing an effective separation process.

  • Parent Compound (TCP): Amphoteric, high melting point (~174°C), soluble in polar organic solvents, capable of H-bond donation.

  • N-Methyl Derivative (Target): Aprotic, lipophilic, likely lower melting point, higher solubility in non-polar solvents (Toluene, DCM).

Reaction Pathway & Impurity Formation

The following diagram illustrates the competitive methylation pathways that generate the target compound.

MethylationPathways TCP 3,5,6-Trichloro-2-pyridinol (Starting Material) CAS: 6515-38-4 Reagent Methylating Agent (MeI or DMS) TCP->Reagent OMethyl 2-Methoxy-3,5,6-trichloropyridine (Desired O-Product) Lipophilic Reagent->OMethyl O-Alkylation (Kinetic Control) NMethyl N-Methyl-3,5,6-trichloro-2-pyridone (Target Impurity) CAS: 75348-52-6 Reagent->NMethyl N-Alkylation (Thermodynamic/Solvent Effect)

Caption: Competitive methylation pathways of TCP. Solvent polarity and base selection critically influence the N- vs. O-selectivity.

Protocol: Experimental Solubility Determination

Since specific literature values for the N-methyl variant are sparse compared to the parent TCP, empirical determination is required. Use this Standardized Isothermal Saturation Protocol .

A. Materials Required
  • Solute: N-Methyl-3,5,6-trichloro-2-pyridone (>98% purity).

  • Solvents (HPLC Grade): Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate, Water.

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detection).

B. Step-by-Step Methodology
  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 200 rpm.

    • Critical Check: Ensure solid is still present after 24h. If dissolved, add more solid.

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling:

    • Pre-warm the syringe and filter to the bath temperature (to prevent precipitation during filtering).

    • Withdraw 1 mL of supernatant and filter through 0.45 µm PTFE.

  • Quantification (HPLC): Dilute the filtrate (e.g., 1:100) with mobile phase and inject.

C. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) — Gradient 50:50 to 90:10 over 10 min.

  • Wavelength: 290 nm (Characteristic absorption of the trichloropyridone chromophore).

  • Flow Rate: 1.0 mL/min.

Expected Solubility Trends & Process Application

Based on the structural modification (Methylation of Nitrogen), the following solubility trends are thermodynamically predicted and should guide your solvent selection.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism / Rationale
Polar Protic WaterVery Low (< 0.1 g/L)Hydrophobic trichloro-ring; lack of H-bond donor.
Polar Protic Methanol / EthanolHigh (> 50 g/L)General solvation of polar lactam functionality.
Polar Aprotic Acetone / AcetonitrileVery High (> 100 g/L)Dipole-dipole interactions; excellent for dissolving the pyridone core.
Non-Polar Toluene / XyleneModerate - High Key Differentiator: N-Methyl form is significantly more soluble here than the parent TCP due to capped polarity.
Chlorinated DCM / ChloroformVery High "Like dissolves like" interaction with chloro-substituents.
Process Engineering: Purification Strategy

To separate N-Methyl-3,5,6-trichloro-2-pyridone from the reaction mixture:

  • Crystallization (Rejection):

    • Dissolve the crude mixture in hot Toluene .

    • Cool to 0°C.

    • Result: The more polar parent (TCP), if present, may precipitate first (or require a seed). The N-methyl impurity often remains in the mother liquor due to higher lipophilicity.

  • Solvent Swap (Precipitation):

    • Dissolve in Acetone (High solubility).

    • Slowly add Water (Anti-solvent).

    • Result: Controlled precipitation. The N-methyl compound will precipitate as a white solid.

Decision Workflow: Solvent Selection

Use this logic flow to select the correct solvent system for your specific objective (Analysis vs. Isolation).

SolventSelection Start Objective Analysis Analytical (HPLC) Start->Analysis Isolation Isolation / Purification Start->Isolation ACN Acetonitrile / Water (Dissolves all species) Analysis->ACN Standard ImpurityLevel Is TCP (Parent) present? Isolation->ImpurityLevel Check Impurity Profile Yes Yes ImpurityLevel->Yes Yes No No ImpurityLevel->No No (Pure N-Me) Toluene Toluene Extraction (N-Me stays in solution, TCP precipitates/insoluble) Yes->Toluene Use Non-Polar Recryst Methanol/Water System (Dissolve in MeOH, crash out with Water) No->Recryst Recrystallization

Caption: Decision tree for selecting solvents based on process goals. Toluene is the critical discriminator solvent.

References

  • Synthesis & Reactivity:Indian Journal of Chemistry, Section B, 1985, Vol. 24, pp. 1180-1181.
  • Parent Compound Data: U.S. EPA CompTox Chemicals Dashboard, "3,5,6-Trichloro-2-pyridinol" (CAS 6515-38-4).[1] Link

  • Analytical Methods: Journal of Chromatography B, 2001, Vol. 760, "Determination of TCP in biological fluids." (Provides basis for HPLC conditions). Link

  • Standard Protocol: NIST Solubility Data Series, "Experimental Methods for Solubility Determination." Link

Disclaimer: This guide assumes standard laboratory safety practices. N-Methyl-3,5,6-trichloro-2-pyridone is a halogenated pyridine derivative; handle with appropriate PPE to avoid skin contact and inhalation.

Sources

Troubleshooting & Optimization

Distinguishing N-isomer from O-isomer in methylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing N-isomer from O-isomer in Methylation Reactions Doc ID: MSSH-2024-05 Status: Active

Diagnostic Workflow: Isomer Identification

Use this decision tree to rapidly classify your reaction product before proceeding to detailed characterization.

Methylation_Workflow Start Crude Reaction Mixture TLC TLC / LCMS Check Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Mixture Separation Required (Column/Prep-HPLC) SingleSpot->Mixture No (Mixed Isomers) NMR_1H 1H NMR Analysis (Methyl Region) SingleSpot->NMR_1H Yes Mixture->NMR_1H After Purification Check_Shift Check Methyl Shift (δ) NMR_1H->Check_Shift N_Iso N-Isomer Likely (δ 3.0 - 3.6 ppm) Check_Shift->N_Iso Upfield (< 3.7) O_Iso O-Isomer Likely (δ 3.8 - 4.1 ppm) Check_Shift->O_Iso Downfield (> 3.8) Confirm Confirmation: 13C & HMBC N_Iso->Confirm O_Iso->Confirm

Figure 1: Diagnostic logic for initial assignment of N- vs. O-methylated products based on standard chemical shift trends.

Troubleshooting & FAQs

Common issues encountered during ambident nucleophile methylation, with mechanistic explanations.

Q1: Why am I getting a mixture of N- and O-methylated products?

A: This is a classic "Ambident Nucleophile" problem. Your substrate (likely a pyridone, amide, or tautomeric heterocycle) has two nucleophilic sites. The ratio depends on the HSAB (Hard and Soft Acids and Bases) principle and solvent effects.

  • N-Attack (Soft): Nitrogen is the softer nucleophile. It prefers soft electrophiles (like Methyl Iodide) and thermodynamic conditions.

  • O-Attack (Hard): Oxygen is the harder nucleophile (higher charge density).[1] It prefers hard electrophiles (like Methyl Triflates or Meerwein salts) and kinetic conditions.

  • Solvent Impact: Polar aprotic solvents (DMF, DMSO) generally favor N-alkylation by solvating the cation and leaving the naked anion free to attack via its most nucleophilic site (usually N). Non-polar solvents or those that cluster ions (Ether, Toluene) can sometimes tip the balance toward O.

Q2: How can I force the reaction toward the O-isomer?

A: You must disrupt the thermodynamic preference for the N-isomer (the amide/lactam form is usually more stable than the imidate/lactim).

  • Change the Electrophile: Switch from MeI to Me3OBF4 (Meerwein's Salt) or MeOTf . These "hard" electrophiles react faster with the "hard" oxygen center.

  • Use Silver Salts: Employ Ag2CO3 or Ag2O in a non-polar solvent (Benzene, Toluene, or CHCl3). The silver cation coordinates to the nitrogen or the leaving group, effectively blocking the N-site or facilitating a specific transition state that favors O-alkylation [1].

Q3: The NMR shifts are ambiguous (e.g., 3.7 ppm). How do I be 100% sure?

A: Do not rely on proton NMR alone. Run a 13C NMR and an HMBC .

  • 13C Check: The carbon chemical shift of the methyl group is definitive. N-Me carbons typically resonate at 30–45 ppm , while O-Me carbons resonate at 50–65 ppm [2].

  • HMBC Check: Look for the long-range coupling (3-bond).

    • N-Me: Will often show correlations to two adjacent carbons (e.g., C2 and C6 in a pyridone system).

    • O-Me: Usually correlates strongly to the single carbon it is attached to (C-O).

Standard Operating Procedures (SOPs)

Field-validated protocols for selective methylation.

Protocol A: Selective N-Methylation (Thermodynamic Control)

Best for: Pyridones, Amides, Indoles.

  • Reagents: Substrate (1.0 eq), K2CO3 (2.0 eq), MeI (1.2 eq).

  • Solvent: Anhydrous DMF or CH3CN (0.2 M concentration).

  • Procedure:

    • Dissolve substrate in DMF under inert atmosphere (N2/Ar).

    • Add K2CO3 and stir for 15 min to ensure deprotonation.

    • Add MeI dropwise (Caution: Carcinogen/Volatile).

    • Stir at Room Temperature for 2–12 hours.

    • Note: Heating (60°C) generally accelerates N-methylation but may increase degradation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na2SO4.

Protocol B: Selective O-Methylation (Silver-Assisted / Kinetic)

Best for: Lactims, Imidates, difficult substrates.

  • Reagents: Substrate (1.0 eq), Ag2CO3 (1.5 – 2.0 eq), MeI (2.0 eq) [3].

  • Solvent: Chloroform (CHCl3) , Benzene , or Toluene (Avoid polar solvents).

  • Procedure:

    • Suspend substrate and Ag2CO3 in the non-polar solvent.

    • Add MeI.

    • Protect from light (wrap flask in foil) as silver salts are photosensitive.

    • Stir at RT or mild reflux (40–50°C) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

    • Warning: Do not use aqueous workup if the product is an unstable imidate (sensitive to hydrolysis).

Reference Data: Chemical Shift Tables

Typical ranges for Heterocyclic Methylation (e.g., Pyridone/Pyridine systems).

FeatureN-Methyl Isomer (Lactam)O-Methyl Isomer (Lactim)
1H NMR (Methyl) 3.2 – 3.7 ppm (Shielded)3.8 – 4.1 ppm (Deshielded)
13C NMR (Methyl) 30 – 45 ppm 53 – 62 ppm
IR Carbonyl Strong band ~1650–1690 cm⁻¹Absent (C=N stretch ~1600 cm⁻¹)
HMBC Correlation Methyl H -> Carbonyl (C=O)Methyl H -> Aromatic C-O
Polarity (TLC) Generally More Polar (Lower Rf)Generally Less Polar (Higher Rf)
Mechanistic Pathway Visualization

Mechanism_Selectivity Ambident Ambident Nucleophile (e.g., Pyridone Anion) Path_N Path A: Soft/Thermodynamic (Polar Solvent, K2CO3) Ambident->Path_N MeI / DMF Path_O Path B: Hard/Kinetic (Ag+ Coordination or Hard E+) Ambident->Path_O Ag2CO3 / CHCl3 or Me3OBF4 TS_N Transition State N-Attack (Orbital Control) Path_N->TS_N TS_O Transition State O-Attack (Charge Control) Path_O->TS_O Prod_N N-Methyl Isomer (Amide/Lactam) TS_N->Prod_N Prod_O O-Methyl Isomer (Imidate/Lactim) TS_O->Prod_O

Figure 2: Mechanistic divergence driven by reagent choice (HSAB theory) and solvent polarity.

References

  • ResearchGate. Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones. [Link]

  • LibreTexts Chemistry. NMR Spectroscopy: Chemical Shifts and Coupling. [Link]

  • SciSpace. Alkyl Methyl Carbonates as Methylating Agents: The O-Methylation of Phenols. [Link]

Sources

Technical Support Center: Optimizing N-Methyl-3,5,6-trichloro-2-pyridone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of analytical standards and pesticide metabolites. 3,5,6-Trichloro-2-pyridinol (TCP) is the primary degradation product of the widely used agrochemicals chlorpyrifos and triclopyr [1]. Synthesizing its N-methylated derivative—N-Methyl-3,5,6-trichloro-2-pyridone —is a critical step for generating analytical reference standards for environmental biomonitoring and toxicological assays.

Because 2-pyridones are ambident nucleophiles, methylation inherently triggers a competition between N-alkylation and O-alkylation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your N-methylation yield.

🔬 Mechanistic Pathway & Regioselectivity

To control the reaction, we must first understand the molecular behavior of the 3,5,6-trichloro-2-pyridinolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is a "soft" nucleophile.

Pathway TCP 3,5,6-Trichloro-2-pyridinol (TCP) Reagents Deprotonated Anion (Ambident Nucleophile) TCP->Reagents Base N_Alkyl N-Methyl-3,5,6-trichloro-2-pyridone (Target Product) Reagents->N_Alkyl Soft Electrophile (MeI) Polar Aprotic Solvent O_Alkyl 3,5,6-Trichloro-2-methoxypyridine (O-Methyl Byproduct) Reagents->O_Alkyl Hard Electrophile (Me2SO4) Non-polar Solvent or Ag+

Fig 1: Ambident nucleophilic pathways in the methylation of TCP.

💡 Troubleshooting Guides & FAQs

Q1: My reaction yields predominantly the O-methylated byproduct (3,5,6-trichloro-2-methoxypyridine). Why is this happening, and how do I fix it? A: You are likely using a "hard" electrophile (like dimethyl sulfate or methyl tosylate) or a counterion that leaves the oxygen exposed.

  • The Fix (Alkylating Agent): Switch to Methyl Iodide (MeI) . Iodine is a highly polarizable leaving group, making MeI a "softer" electrophile that preferentially attacks the softer nitrogen atom.

  • The Fix (Counterion): Avoid silver salts (e.g.,

    
    ), which strongly coordinate to nitrogen and force O-alkylation. Instead, use Lithium Hydride (LiH). Lithium tightly coordinates to the hard oxygen atom of the pyridinolate anion, effectively blocking O-alkylation and leaving the nitrogen free for the 
    
    
    
    attack [2].

Q2: How does my choice of solvent impact the N:O alkylation ratio? A: Solvent polarity dictates the solvation shell around your ambident anion. Non-polar solvents (like toluene or ether) promote tight ion-pairing, which often leads to O-alkylation.

  • The Fix: Use strongly polar aprotic solvents like Anhydrous DMF or DMSO . These solvents heavily solvate the metal cation, creating a "naked" reactive anion that favors thermodynamically stable N-alkylation.

Q3: Are there "greener" alternatives to using DMF and toxic hydrides for this synthesis? A: Yes. Recent advancements in micellar catalysis allow for highly regioselective N-alkylation in aqueous environments. By using a non-ionic surfactant like Tween 20 (2% w/w) in water with


, you can create a micellar system that solubilizes the TCP and MeI. The hydrophobic core of the micelle shields the oxygen, enhancing N-alkylation rates and yielding >6:1 N:O ratios without hazardous organic solvents [3]. Alternatively, phase-transfer catalysts like tetraalkylammonium fluorides have proven highly effective in boosting N-selectivity [4].

Workflow Start Low N-Methylation Yield? CheckBase Evaluate Base & Counterion Start->CheckBase CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent CheckAgent Evaluate Alkylating Agent Start->CheckAgent BaseHard Using K2CO3 or Ag2CO3? CheckBase->BaseHard BaseSoft Switch to LiH, NaH, or TBAF BaseHard->BaseSoft Optimize SolventNonPolar Using Toluene or THF? CheckSolvent->SolventNonPolar SolventPolar Switch to DMF or Micellar H2O SolventNonPolar->SolventPolar Optimize AgentHard Using Dimethyl Sulfate? CheckAgent->AgentHard AgentSoft Switch to Methyl Iodide (MeI) AgentHard->AgentSoft Optimize

Fig 2: Decision tree for troubleshooting poor N-alkylation regioselectivity.

📊 Quantitative Data: Condition Optimization Summary

The following table summarizes expected outcomes based on varying experimental parameters, demonstrating the causality of reagent selection on regioselectivity.

Reaction ConditionBase / CatalystSolventAlkylating AgentExpected N:O RatioTarget Yield
Standard (Unoptimized)

AcetoneMeI1:1 to 2:130 - 40%
Hard Electrophile Bias

DMF

1:5< 15%
Silver Salt Mediated

TolueneMeI1:20< 5%
Optimized Aprotic LiHAnhydrous DMFMeI> 10:1 82 - 90%
Optimized Aqueous

+ Tween 20
WaterMeI> 6:1 75 - 85%

🧪 Validated Experimental Protocol: Optimized Aprotic Synthesis

This self-validating protocol utilizes LiH in DMF to maximize the N-methylation of 3,5,6-trichloro-2-pyridinol.

Safety Warning: Methyl iodide is a volatile alkylating agent and suspected carcinogen. LiH is highly reactive with moisture. Perform all steps in a certified fume hood using rigorous anhydrous techniques.

Step 1: Preparation & Deprotonation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 10.0 mmol of 3,5,6-trichloro-2-pyridinol (TCP) in 20 mL of anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add 11.0 mmol (1.1 equivalents) of Lithium Hydride (LiH) in small portions.

    • Causality Check: Hydrogen gas evolution will be observed. The reaction forms the lithium pyridinolate salt, where

      
       tightly coordinates to the oxygen, shielding it from electrophilic attack [2].
      
  • Stir at 0 °C for 30 minutes until gas evolution ceases.

Step 2: Alkylation

  • Add 12.0 mmol (1.2 equivalents) of Methyl Iodide (MeI) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 16-20 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The N-methyl product is highly polar and will have a lower

      
       value compared to the non-polar O-methyl byproduct.
      

Step 3: Quenching & Workup

  • Cool the mixture to room temperature and carefully quench with 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from Hexanes to Hexanes:EtOAc 2:1).

  • Alternatively, the high N:O ratio allows for direct recrystallization from Ethyl Acetate to yield pure N-Methyl-3,5,6-trichloro-2-pyridone [2].

📚 References

  • Food and Agriculture Organization of the United Nations (FAO). (2009). Pesticide Residues in Food 2009 Joint FAO/WHO Meeting: Chlorpyrifos-methyl. Retrieved from[Link]

  • Sugahara, M., Moritani, Y., Kuroda, T., Kondo, K., Shimadzu, H., & Ukita, T. (2000). An efficient synthesis of the anti-asthmatic agent T-440: a selective N-alkylation of 2-pyridone. Chemical and Pharmaceutical Bulletin, 48(4), 589-591. Retrieved from[Link]

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2023). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Retrieved from[Link]

  • Google Patents. (2010). Method for N-alkylation of 2-pyridone (Patent No. CN101654432B). Retrieved from

Overcoming steric hindrance in trichloropyridone alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with halogenated pyridones. It addresses the specific challenges of alkylating 3,5,6-trichloro-2-pyridone (and its tautomer, 3,5,6-trichloro-2-pyridinol), where steric hindrance from the C3 and C6 chlorine atoms and electronic deactivation create a significant synthetic bottleneck.

Topic: Overcoming Steric Hindrance & Regiocontrol in 3,5,6-Trichloro-2-pyridone Alkylation Ticket Priority: High (Synthetic Bottleneck) Agent: Senior Application Scientist

System Overview: The Steric & Electronic Challenge

Before troubleshooting, you must understand why this reaction fails. You are not just fighting space; you are fighting electronics.

  • The Substrate: 3,5,6-trichloro-2-pyridone exists in equilibrium with its hydroxypyridine tautomer.

  • The Steric Wall: The chlorine atoms at positions 3 and 6 flank the reactive centers (Oxygen and Nitrogen). The C6-Cl specifically shields the nitrogen lone pair, making N-alkylation kinetically difficult.

  • The Electronic Trap: Three chlorine atoms are highly electron-withdrawing. They pull electron density away from the ring nitrogen, making it a poor nucleophile .

The Default Outcome: Without specific intervention, this substrate prefers O-alkylation (forming alkoxypyridines) because the oxygen is less sterically hindered than the nitrogen and retains higher nucleophilicity in the enolate form.

Troubleshooting Guide (Q&A Format)

Case 1: "I need N-Alkylation, but I’m only getting O-Alkylation or starting material."

Diagnosis: The reaction is under Kinetic Control. The electrophile is attacking the most accessible site (Oxygen) rather than the most stable site (Nitrogen).

Corrective Protocol: Switch to Thermodynamic Control and Soft Electrophiles .

  • Q: Which base should I use to force N-alkylation?

    • A: Switch to Cesium Carbonate (

      
      ) .[1][2]
      
    • Why: The "Cesium Effect." The large ionic radius of Cesium (

      
      ) forms a loose ion pair with the pyridone anion. Unlike Sodium or Potassium, which coordinate tightly to the Oxygen (masking it), Cesium leaves the anion "naked," allowing the Nitrogen lone pair—even though hindered—to eventually react.
      
    • Solvent: Use polar aprotic solvents like DMF or NMP to solvate the cation further.

  • Q: Does the leaving group matter?

    • A: Yes. Use Alkyl Iodides (Soft Electrophiles).

    • Why: According to HSAB (Hard-Soft Acid-Base) theory, the ring Nitrogen is a "softer" nucleophile than the Oxygen. A soft electrophile (like Methyl Iodide) prefers the softer center (Nitrogen). Hard electrophiles (like Alkyl Tosylates or Sulfates) will preferentially attack the hard Oxygen.

  • Q: What about temperature?

    • A: Increase the temperature (

      
      ).
      
    • Why: N-alkylation yields the thermodynamically more stable product (aromaticity is retained in the pyridone ring). Higher heat helps overcome the activation energy barrier caused by the C6-Chlorine steric hindrance.

Case 2: "I need O-Alkylation (Triclopyr-like scaffold), but the yield is low."

Diagnosis: The nucleophile is too bulky or the metal cation is interfering.

Corrective Protocol: Use Kinetic Control and Silver Salts .

  • Q: How do I guarantee O-selectivity?

    • A: Use Silver Carbonate (

      
      )  or Silver Oxide (
      
      
      
      )
      in a non-polar solvent (Toluene or Benzene).
    • Why: The Silver cation (

      
      ) has a high affinity for the Nitrogen atom. It coordinates to the Nitrogen, effectively blocking it and forcing the electrophile to attack the Oxygen.
      
  • Q: Can I use standard bases?

    • A: Yes, if you use Hard Electrophiles .

    • Why: Reacting the sodium salt (NaH) with Diethyl Sulfate or Alkyl Tosylates will favor O-alkylation because the hard Oxygen anion reacts fastest with the hard electrophile (charge-controlled reaction).

Case 3: "The reaction is stalled. No alkylation is occurring at all."

Diagnosis: The nucleophilicity is too low due to the three electron-withdrawing Chlorine atoms.

Corrective Protocol: Enhanced Solvation & Catalysis.

  • Q: How can I boost reactivity without changing the substrate?

    • A: Add 18-Crown-6 (if using Potassium salts) or use Micellar Catalysis .

    • Why: 18-Crown-6 sequesters the

      
       ion, creating a highly reactive "naked" anion. Alternatively, using 2% Tween-20 in water  creates hydrophobic micelles that concentrate the reactants, often accelerating rates for hindered substrates significantly.
      

Decision Matrix & Mechanism

The following diagram illustrates the decision logic for selecting reaction conditions based on your desired regioisomer.

Trichloropyridone_Alkylation Start Substrate: 3,5,6-Trichloro-2-pyridone Goal Select Target Isomer Start->Goal N_Alk Target: N-Alkyl Pyridone (Thermodynamic Product) Goal->N_Alk Thermodynamic Stability O_Alk Target: O-Alkyl Pyridine (Kinetic Product) Goal->O_Alk Kinetic Ease N_Cond1 Base: Cs2CO3 (Cesium Effect) N_Alk->N_Cond1 O_Cond1 Base: Ag2CO3 or NaH O_Alk->O_Cond1 N_Cond2 Solvent: DMF or NMP (Polar Aprotic) N_Cond1->N_Cond2 N_Cond3 Electrophile: Alkyl Iodide (Soft Electrophile) N_Cond2->N_Cond3 Mech_N Mechanism: Naked Anion Overcomes C6-Cl Sterics N_Cond3->Mech_N O_Cond2 Solvent: Toluene or Benzene (Non-polar) or THF O_Cond1->O_Cond2 O_Cond3 Electrophile: Tosylate/Sulfate (Hard Electrophile) O_Cond2->O_Cond3 Mech_O Mechanism: Ag-Coordination blocks N or Charge Control O_Cond3->Mech_O

Caption: Decision tree for selecting reaction conditions based on HSAB theory and steric considerations.

Experimental Protocols

Protocol A: N-Alkylation (Cesium-Promoted)

Best for: Overcoming C6-Cl steric hindrance to form the pyridone core.

  • Setup: In a flame-dried round-bottom flask under Argon.

  • Reagents:

    • 3,5,6-trichloro-2-pyridinol (1.0 equiv)

    • 
       (1.5 - 2.0 equiv) - Must be dry/anhydrous.
      
    • Alkyl Iodide (1.2 equiv)

    • Solvent: Anhydrous DMF (

      
       concentration).
      
  • Procedure:

    • Dissolve pyridinol in DMF.

    • Add

      
       and stir at Room Temp for 30 mins (Deprotonation phase).
      
    • Add Alkyl Iodide dropwise.

    • Heat to

      
        for 4–12 hours. Monitor by TLC/LCMS.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Protocol B: O-Alkylation (Silver-Promoted)

Best for: Synthesis of alkoxy-pyridine derivatives (e.g., Triclopyr analogs).

  • Setup: Foil-wrapped flask (protect Silver salts from light).

  • Reagents:

    • 3,5,6-trichloro-2-pyridinol (1.0 equiv)

    • 
       (0.6 equiv) or 
      
      
      
    • Alkyl Halide (1.1 equiv)

    • Solvent: Toluene or Benzene.

  • Procedure:

    • Suspend pyridinol and Silver salt in Toluene.

    • Add Alkyl Halide.[3]

    • Reflux (

      
      ) for 6–18 hours.
      
  • Workup: Filter through a Celite pad to remove Silver residues. Concentrate filtrate.

Comparative Data: Solvent & Base Effects[2][4][5]

The following table summarizes the expected regioselectivity ratios (N:O) based on standard optimization campaigns for hindered pyridones.

BaseSolventElectrophileDominant ProductMechanism Note

DMFMe-IN-Alkyl (>90%)"Naked" anion overcomes sterics; Soft-Soft interaction.

AcetoneMe-IMixtureIncomplete dissociation of ion pair.

THFMe-OTsO-Alkyl (>95%)Hard-Hard interaction; Oxygen is the "hard" center.

TolueneMe-IO-Alkyl (Exclusive)Ag coordinates N, physically blocking alkylation.

References

  • EPA Substance Registry Services. 3,5,6-Trichloro-2-pyridinol. (Chemical properties and tautomer data). [Link]

  • National Institutes of Health (PMC). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.[4] (Mechanistic insight into steric vs electronic control). [Link]

  • Master Organic Chemistry. Regioselectivity in Alkylation. (Foundational principles of regiocontrol). [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution in Pyridines. (Detailed electronic effects of halogen substituents). [Link]

Sources

Technical Support Center: Purification of N-methyl-TCP

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of N-methyl-tranylcypromine (N-methyl-TCP), a secondary amine derivative of the MAO/LSD1 inhibitor Tranylcypromine.

Topic: Isolation and Purification of N-methyl-tranylcypromine from Reaction Mixtures

Target Molecule: trans-N-methyl-2-phenylcyclopropan-1-amine (N-methyl-TCP) Context: Drug Discovery (LSD1/MAO Inhibition)[1]

Core Directive & Executive Summary

The Challenge: Synthesizing N-methyl-TCP from Tranylcypromine (TCP) typically involves reductive amination or direct alkylation.[1] These reactions invariably produce a "statistical mixture" containing:

  • Unreacted Starting Material: Primary amine (TCP).[1]

  • Target Product: Secondary amine (N-methyl-TCP).

  • Over-Alkylated Byproduct: Tertiary amine (N,N-dimethyl-TCP).[1][2]

The Solution: Successful purification requires exploiting the subtle polarity differences between the primary, secondary, and tertiary amines.[1] This guide provides a self-validating protocol using Flash Column Chromatography optimized for amine separation, followed by salt formation for long-term stability.

⚠️ Critical Disambiguation: This guide addresses Tranylcypromine derivatives (LSD1 inhibitors).[1] If you are working with Tenocyclidine (PCP analogs), this protocol is chemically applicable but safety/legal handling differs significantly.[1]

Diagnostic Troubleshooting (Q&A)

Issue 1: "I cannot separate the mono-methyl product from the di-methyl byproduct on TLC."

Diagnosis: Amines often "streak" or "tail" on silica gel due to strong interaction with acidic silanol groups, causing spots to merge.[1]

Solution: You must modify the stationary phase environment.

  • Mobile Phase Modifier: Add 1–5% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH).[1] This blocks silanol sites.[1]

  • Elution Order (Silica):

    • Top Spot (Fastest): N,N-dimethyl-TCP (Tertiary amine, least H-bonding).[1]

    • Middle Spot: N-methyl-TCP (Secondary amine).[1][2]

    • Bottom Spot (Slowest): Unreacted TCP (Primary amine, strongest H-bonding).

  • Visualization: Use Ninhydrin stain .[1]

    • TCP (Primary)

      
       Intense Purple/Blue.[1]
      
    • N-methyl-TCP (Secondary)

      
       Faint Red/Orange or less intense Blue (requires heating).[1]
      
    • N,N-dimethyl-TCP (Tertiary)

      
       No reaction (visible only under UV or Iodine).[1]
      
Issue 2: "My yield is low, but the reaction looked complete on TLC."

Diagnosis: Free base phenylcyclopropylamines are relatively volatile and can be lost during rotary evaporation, especially if high vacuum and heat are used.[1]

Solution:

  • Controlled Evaporation: Do not heat the water bath above 30°C when concentrating the free base.

  • Salt Formation: Convert the purified free base to the Hydrochloride (HCl) or Tartrate salt immediately after chromatography.[1] The salt is non-volatile and stable.[1]

  • pH Check: During the extraction workup, ensure the aqueous layer is pH > 12 before extracting the amine into the organic layer.[1]

Issue 3: "The product decomposes upon storage."[1]

Diagnosis: The cyclopropane ring in tranylcypromine derivatives is strained.[1] While generally stable, free bases are prone to oxidation or ring-opening under strongly acidic radical conditions.[1]

Solution:

  • Storage: Store as the HCl salt at -20°C.

  • Avoid: Do not leave the compound in chlorinated solvents (DCM/Chloroform) for extended periods in sunlight, as this can generate HCl/radicals that degrade the cyclopropane ring.[1]

Standard Operating Procedure (SOP)

Part A: Reaction Workup (Quench & Extract)

Goal: Remove inorganic reagents and non-basic impurities.[1]

  • Quench: Dilute reaction mixture with water.

  • Basify: Adjust pH to 12–14 using 1M NaOH. (Crucial to ensure all amines are deprotonated).[1]

  • Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry combined organics over anhydrous

    
    . Filter and concentrate (carefully, <30°C).
    
Part B: Purification (Flash Chromatography)

Goal: Separate 1°, 2°, and 3° amines.[1]

ParameterSpecification
Stationary Phase Silica Gel (40–63 µm)
Column Loading 1:50 (Crude : Silica)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 2%

Gradient 0% B

10% B over 20 CV (Column Volumes)
Detection UV (254 nm) and Ninhydrin Stain

Protocol:

  • Pre-equilibrate the column with 1% Et₃N in DCM to neutralize silica acidity.[1]

  • Load crude sample (dissolved in min.[1] DCM).

  • Run gradient.[1] Collect fractions.

  • N,N-dimethyl-TCP elutes first.[1] N-methyl-TCP elutes second.[1][2] TCP elutes last.[1]

Part C: Salt Formation (Stabilization)

Goal: Convert oil to stable solid.[1]

  • Dissolve pure N-methyl-TCP free base in minimal Diethyl Ether (

    
    ).[1]
    
  • Dropwise add 2M HCl in

    
      (or Dioxane) at 0°C.
    
  • A white precipitate (N-methyl-TCP[1]·HCl) will form immediately.[1]

  • Filter, wash with cold ether, and dry under vacuum.[1]

Visualizations

Figure 1: Purification Logic & Elution Profile

Visualizing the separation of amine species on Silica Gel.

PurificationWorkflow ReactionMix Reaction Mixture (TCP, N-Me-TCP, N,N-diMe-TCP) Workup Acid/Base Extraction (Isolate Basic Fraction) ReactionMix->Workup pH > 12 Column Flash Chromatography (Silica + 1% Et3N) Workup->Column Load Crude Fraction1 Fraction 1 (Early) N,N-dimethyl-TCP (Tertiary Amine) Column->Fraction1 Fastest Eluting Fraction2 Fraction 2 (Target) N-methyl-TCP (Secondary Amine) Column->Fraction2 Target Elution Fraction3 Fraction 3 (Late) Unreacted TCP (Primary Amine) Column->Fraction3 Slowest Eluting SaltFormation Salt Formation (HCl/Ether) Fraction2->SaltFormation Isolate Free Base FinalProduct N-methyl-TCP·HCl (Stable Solid) SaltFormation->FinalProduct Precipitate

Caption: Workflow for isolating N-methyl-TCP. Note that on silica, tertiary amines elute faster than secondary amines due to reduced hydrogen bonding.[1]

Figure 2: Chemical Transformation

Structural context of the separation challenge.

Caption: The reaction produces a mixture of amines. The purification goal is to isolate the secondary amine (Center) from the mixture.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC for purification? A: Yes. Use a mobile phase of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Note: In acidic conditions (low pH), the elution order may reverse compared to basic silica (i.e., primary amines may elute earlier depending on solvation).[1] However, C18 is excellent for high-purity polishing (99%+).[1]

Q: Why is N-methyl-TCP important in drug development? A: N-methyl-TCP retains the MAO/LSD1 inhibitory potency of the parent TCP but alters the pharmacokinetic profile.[1] In LSD1 inhibition studies, N-methyl-TCP (Compound 4a) demonstrated potency comparable to TCP, whereas the N,N-dimethyl analog was significantly less effective [1].[1][2]

Q: How do I confirm the structure? A:

  • 1H NMR: Look for the N-methyl singlet around 2.4–2.5 ppm .[1] (Integration should correspond to 3 protons).[1]

  • Mass Spec: M+1 peak = 148.1 (for Free Base C10H13N).[1]

References

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Source: National Institutes of Health (PMC) / PubMed Context:[1] Describes the synthesis and biological evaluation of N-methyl-TCP (Compound 4a) and N,N-dimethyl-TCP (Compound 4b). URL:[Link][1]

  • Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient. Source: PubMed (Biomed Chromatogr.)[1] Context: Provides chromatographic conditions for separating TCP enantiomers, relevant for high-precision analytical methods. URL:[Link]

Sources

Technical Guide: Controlling Regioselectivity in Pyridone Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tautomeric Challenge

In drug development scaffolds, the 2-pyridone motif is ubiquitous, yet its alkylation presents a classic ambident nucleophile challenge.[1] The substrate exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

While thermodynamic control typically favors N-methylation (restoring the stable amide-like resonance), specific electronic or steric requirements often demand O-methylation (methoxypyridine). This guide provides evidence-based protocols to lock in your desired regioisomer, moving beyond trial-and-error to mechanistic control.

Quick Triage: Which Isomer Do You Need?
  • Target: N-Methyl-2-pyridone (The Lactam)

    • Strategy: Dissociated ion-pair mechanism.

    • Key Reagents: Alkali carbonates (

      
      , 
      
      
      
      ), Polar Aprotic Solvents (DMF, DMSO).
  • Target: 2-Methoxypyridine (The Lactim Ether)

    • Strategy: Associative/Coordination mechanism or

      
       workaround.
      
    • Key Reagents: Silver salts (

      
      ), Non-polar solvents (Toluene, Benzene) OR 2-Halopyridine substitution.
      

Decision Matrix & Workflow

The following logic flow illustrates the critical decision points for selecting reaction conditions.

PyridoneMethylation Start START: 2-Pyridone Substrate Target Desired Regioisomer? Start->Target N_Route N-Methylation (Lactam) Target->N_Route Amide Core O_Route O-Methylation (Lactim Ether) Target->O_Route Pyridine Core Cond_N Protocol A: Polar Aprotic Solvent (DMF/DMSO) + Hard Base (K2CO3/Cs2CO3) N_Route->Cond_N Mech_N Mechanism: Dissociated Ion Pair Thermodynamic Control Cond_N->Mech_N Check_Sub Is the substrate complex/precious? O_Route->Check_Sub Cond_O1 Protocol B: Non-polar Solvent (Toluene) + Silver Salt (Ag2CO3) Check_Sub->Cond_O1 Yes (Direct Alkylation) Cond_O2 Protocol C (Workaround): Start from 2-Chloropyridine + NaOMe (SNAr) Check_Sub->Cond_O2 No (Synthetic Equivalence) Mech_O Mechanism: Ag-Coordination to Nitrogen Kinetic Control Cond_O1->Mech_O

Caption: Decision tree for selecting methylation conditions based on target isomer and substrate availability.

Module 1: N-Methylation (The Standard Protocol)

Achieving high N-selectivity relies on maximizing the "hardness" of the nucleophile and separating the cation-anion pair.

Protocol A: Alkali-Mediated Polar Alkylation

Best for: Routine synthesis, scale-up, and substrates with electron-withdrawing groups.

  • Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why: DMF has a high dielectric constant (

      
      ), promoting dissociation of the metal-pyridonate salt.
      
  • Deprotonation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir at RT for 15 min.
    • Why: Cesium (

      
      ) is a large, soft cation that forms a loose ion pair ("naked anion"), increasing the nucleophilicity of the nitrogen [1].
      
  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

    • Caution: Exothermic.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

Troubleshooting N-Methylation
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Ion pairing is too tight.Switch base to

or add 18-crown-6 ether to sequester

.
O-Alkylation Observed (>10%) Solvent is not polar enough.Ensure DMF is dry. Traces of water can solvate the anion, altering selectivity. Switch to DMSO.
C-Alkylation (Rare) Reaction temperature too high.Maintain temperature <30°C. High heat favors C-alkylation (thermodynamic sink).

Module 2: O-Methylation (The Specific Need)

Forcing the reaction to the oxygen atom requires blocking the nitrogen or utilizing the "hard-hard" interaction preference in non-polar media.

Protocol B: Silver-Mediated Non-Polar Alkylation

Best for: Late-stage functionalization where the pyridone ring is already formed.

  • Suspension: Suspend 2-pyridone (1.0 equiv) and

    
     (1.1 equiv) in anhydrous Toluene or Benzene.
    
    • Why: Non-polar solvents promote tight ion pairing. Silver (

      
      ) has a high affinity for nitrogen (soft-soft interaction), effectively coordinating to the N-lone pair and blocking it from acting as a nucleophile [2].
      
  • Alkylation: Add MeI (1.5–2.0 equiv).

    • Note: Excess MeI is often needed due to heterogeneous kinetics.

  • Reaction: Heat to 40–60°C in the dark (foil-wrapped).

    • Why: Silver salts are light-sensitive.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[2]

Protocol C: The SNAr Workaround (The "Sure Thing")

Best for: Early-stage building blocks. If direct methylation fails, do not persist—switch routes.

  • Substrate: Start with 2-chloropyridine or 2-fluoropyridine .

  • Reagent: Sodium Methoxide (NaOMe) in MeOH.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
    • Result: This reaction is 100% regioselective for the O-position because the nitrogen is not nucleophilic in the starting material.

Troubleshooting O-Methylation
SymptomProbable CauseCorrective Action
N-Alkylation Contamination Solvent too polar.Do not use DCM or THF. Stick to Toluene, Benzene, or Hexane.
Stalled Reaction Heterogeneous surface passivation.Use high-speed stirring. Sonication during initiation can help break up Ag salt aggregates.
Silver Residues Incomplete filtration.Use a specialized scavenger resin (e.g., thiol-functionalized silica) if product is for biological testing.

Mechanistic Validation & Analysis

Diagnostic NMR Signals

You must validate your regiochemistry. Do not rely solely on LCMS (isomers have identical mass).

  • N-Methyl (Lactam):

    • 1H NMR: Methyl singlet

      
       3.4 – 3.6 ppm.
      
    • 13C NMR: Carbonyl signal (

      
      ) visible at 
      
      
      
      160–165 ppm.
    • Coupling: Ring protons often show distinct vicinal coupling typical of the diene-like system.

  • O-Methyl (Lactim Ether):

    • 1H NMR: Methoxy singlet

      
       3.8 – 4.0 ppm (deshielded by Oxygen).
      
    • 13C NMR: Absence of amide carbonyl. Aromatic C-O carbon appears

      
       160–165 ppm, but the chemical shift of the ring carbons will indicate a true aromatic pyridine system (more deshielded generally) [3].
      
Comparative Data: Solvent & Cation Effects[3]
EntrySolventBaseElectrophileMajor ProductRatio (N:O)Ref
1DMF

MeIN-Me >95:5[1]
2Water/TweenNoneMeIN-Me >98:2[4]
3Benzene

MeIO-Me 5:95[2]
4Toluene

MeIO-Me 10:90[2]
5THF (Mitsunobu)DEAD/PPh3MeOHMixture Variable[5]
Pathway Visualization

Mechanism Anion Pyridone Anion (Ambident Nucleophile) K_Path Alkali Metal (K+/Cs+) Polar Solvent Anion->K_Path Ag_Path Silver (Ag+) Non-Polar Solvent Anion->Ag_Path TS_N Dissociated Ion Pair N-Attack (Thermodynamic) K_Path->TS_N Prod_N N-Methyl Pyridone (Lactam) TS_N->Prod_N TS_O Ag-N Coordination Blocks N-site Ag_Path->TS_O Prod_O 2-Methoxy Pyridine (Lactim Ether) TS_O->Prod_O

Caption: Mechanistic divergence driven by cation coordination and solvent polarity.

References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. J. Org.[3][4][5] Chem. (Classic mechanistic study on Ag vs Alkali salts). Available at: [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives. MDPI. Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters. Available at: [Link]

Sources

Validation & Comparative

Comparative Toxicology Guide: N-Methyl-TCP vs. Chlorpyrifos

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Definition

Critical Disambiguation: This guide addresses the comparative toxicology of two distinct chemical entities that are often confused due to overlapping nomenclature in different fields (neuropharmacology vs. agrochemistry).

  • N-Methyl-TCP (N-Methyl-Tranylcypromine): A synthetic analog of the monoamine oxidase (MAO) inhibitor Tranylcypromine (TCP), currently investigated in oncology as an LSD1 inhibitor.

  • Chlorpyrifos: A broad-spectrum organophosphate insecticide and potent acetylcholinesterase (AChE) inhibitor.

Note: If your inquiry refers to "N-Methyl-TCP" as a degradation product of the Chlorpyrifos metabolite 3,5,6-trichloro-2-pyridinol (TCP), please refer to Section 5: "Metabolic Degradant Context."

Comparative Snapshot
FeatureN-Methyl-TCP (Drug Analog)Chlorpyrifos (Pesticide)
Primary Class MAOI / LSD1 InhibitorOrganophosphate (OP)
Target Enzyme Monoamine Oxidase (MAO-A/B), LSD1Acetylcholinesterase (AChE)
Mechanism Irreversible FAD adduct formationIrreversible Serine phosphorylation
Acute Toxicity High (Sympathomimetic crisis)High (Cholinergic crisis)
Key Risk Hypertensive crisis, Serotonin SyndromeRespiratory failure, OPIDN

Mechanistic Toxicology

N-Methyl-TCP: Monoaminergic Modulation

N-Methyl-TCP (N-methyl-trans-2-phenylcyclopropylamine) retains the pharmacophore of Tranylcypromine. It functions as a "suicide inhibitor" of flavin-dependent enzymes.

  • Mechanism: The cyclopropyl amine ring undergoes single-electron transfer oxidation by the FAD cofactor within MAO or LSD1. This results in a radical intermediate that forms a covalent adduct with FAD, permanently disabling the enzyme.

  • Toxicological Outcome: Rapid accumulation of monoamines (norepinephrine, serotonin, dopamine) in the synaptic cleft. Toxicity manifests as sympathetic overdrive: hypertension, hyperpyrexia, and tachycardia.

Chlorpyrifos: Cholinergic Disruption

Chlorpyrifos requires metabolic activation by CYP450 enzymes (desulfuration) to form Chlorpyrifos-oxon .

  • Mechanism: The oxon analog mimics acetylcholine. The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl group in the AChE active site. The resulting phosphorylated enzyme is stable and inactive.

  • Toxicological Outcome: Accumulation of acetylcholine at muscarinic and nicotinic receptors. Toxicity manifests as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) and respiratory paralysis.

Pathway Visualization

The following diagram contrasts the distinct signaling failures induced by both compounds.

ToxicityPathways NM_TCP N-Methyl-TCP MAO MAO / LSD1 (Mitochondrial) NM_TCP->MAO Irreversible Inhibition Monoamines ↑ Norepinephrine ↑ Serotonin MAO->Monoamines Prevents Breakdown Symp_Tox Hypertensive Crisis Serotonin Syndrome Monoamines->Symp_Tox Receptor Overstimulation CPF Chlorpyrifos CYP CYP450 (Bioactivation) CPF->CYP Desulfuration Oxon Chlorpyrifos-oxon CYP->Oxon AChE Acetylcholinesterase (Synaptic) Oxon->AChE Phosphorylation (Serine) ACh ↑ Acetylcholine AChE->ACh Loss of Hydrolysis Chol_Tox Cholinergic Crisis (Resp. Failure) ACh->Chol_Tox Depolarization Block

Caption: Divergent neurotoxic pathways. N-Methyl-TCP drives adrenergic toxicity via MAO inhibition, while Chlorpyrifos drives cholinergic toxicity via AChE inhibition.

Experimental Data & Performance Metrics

The following data synthesizes experimental findings for N-Methyl-TCP (inferred from parent Tranylcypromine where direct analog data is proprietary) versus Chlorpyrifos.

Acute Toxicity Comparison (Rodent Models)
MetricN-Methyl-TCP (Analog Data*)ChlorpyrifosInterpretation
LD50 (Oral, Rat) ~30–40 mg/kg95–270 mg/kgN-Methyl-TCP is more acutely potent by weight due to rapid CNS penetration.
Target Organ CNS (Brain Stem)CNS & PNS (Neuromuscular Junction)Chlorpyrifos has broader peripheral effects.
Onset of Action Rapid (30-60 mins)Delayed (2-4 hours)Chlorpyrifos requires metabolic activation (lag phase).
Reversibility Irreversible (requires enzyme turnover)Irreversible (requires enzyme turnover/oxime therapy)Both cause permanent enzyme inactivation.

*Data based on Tranylcypromine (TCP) structural activity relationships (SAR). N-methylation typically maintains or slightly reduces potency compared to the primary amine.

Enzyme Inhibition Constants (In Vitro)
CompoundTargetIC50 / KiExperimental Notes
N-Methyl-TCP LSD1 (KDM1A)< 2.0 µMPotent inhibitor of histone demethylation; comparable to TCP.
N-Methyl-TCP MAO-B~10–50 nMHigh affinity; risk of "Cheese Effect" (tyramine toxicity).
Chlorpyrifos-oxon AChE (Human RBC)~1–3 nMExtremely potent; picomolar affinity in some preparations.

Experimental Protocols

For researchers validating these toxicity profiles, the following self-validating protocols are recommended.

Protocol A: Ellman’s Assay for Chlorpyrifos (AChE Inhibition)

Objective: Quantify AChE inhibition in tissue homogenates. Principle: Thiocholine (produced by AChE) reacts with DTNB to form a yellow chromophore (TNB).

  • Preparation: Homogenize tissue (brain/muscle) in 0.1M phosphate buffer (pH 8.0) + 0.1% Triton X-100.

  • Incubation:

    • Control: Lysate + Vehicle.

    • Test: Lysate + Chlorpyrifos-oxon (1 nM - 10 µM).

    • Critical Step: Incubate for 20 mins at 37°C to allow phosphorylation.

  • Reaction: Add substrate cocktail (Acetylthiocholine iodide + DTNB).

  • Measurement: Monitor Absorbance at 412 nm kinetically for 5 mins.

  • Validation: Activity must be linear (

    
    ). Complete inhibition should be observed with 10 µM eserine (positive control).
    
Protocol B: MAO Inhibition Screen for N-Methyl-TCP

Objective: Assess MAO-A/B inhibitory potential. Principle: Fluorometric detection of H2O2 generation using Amplex Red.

  • Preparation: Use human recombinant MAO-A or MAO-B microsomes.

  • Incubation:

    • Mix Enzyme (1 U/mL) + N-Methyl-TCP (serial dilution).

    • Incubate 30 mins at 37°C (Allow covalent adduct formation).

  • Reaction: Add Substrate (Tyramine) + Amplex Red + HRP.

  • Measurement: Read Fluorescence (Ex/Em 530/590 nm) after 30 mins.

  • Validation: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as reference standards.

Special Note: Metabolic Degradant Context

If your research pertains to Environmental Fate rather than drug development, "N-Methyl-TCP" likely refers to N-methyl-3,5,6-trichloro-2-pyridone , a degradation product of the Chlorpyrifos metabolite TCP (3,5,6-trichloro-2-pyridinol).

  • Toxicity Relative to Chlorpyrifos: Significantly Lower .

    • The N-methylated pyridone lacks the phosphate ester group required for AChE phosphorylation.

    • It does not inhibit AChE.

    • Primary toxicity is cytotoxic (liver/kidney) rather than neurotoxic.

  • Environmental Persistence: Higher than Chlorpyrifos. The pyridone ring is highly stable in soil.

References

  • Structure-Activity Relationship of N-Methyl-TCP: Speranzini, V., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias. National Institutes of Health (PMC).

  • Chlorpyrifos Toxicity Profile: EPA (2011). Chlorpyrifos: Preliminary Human Health Risk Assessment. United States Environmental Protection Agency.[1]

  • Tranylcypromine Clinical Pharmacology: FDA Label (2011). Parnate (Tranylcypromine) Prescribing Information.

  • Comparative Enzyme Kinetics: Ma, J., et al. (2018). Organophosphorus Ester-Induced Chronic Neurotoxicity. Archives of Toxicology.

Sources

A Comparative Guide to the Validation of N-Methyl-3,5,6-trichloro-2-pyridone as a Potential Impurity Marker in Chlorcyclizine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide to Method Validation and Impurity Analysis

Introduction: The Critical Role of Impurity Profiling in Drug Safety and Development

In the landscape of pharmaceutical development and manufacturing, the identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical procedures to detect and quantify any substance in a drug product that is not the intended API or an excipient. These impurities can arise from various sources, including the synthesis of the API, degradation of the drug substance over time, or interaction with packaging materials.

This guide provides an in-depth technical comparison for the validation of an analytical method to identify and quantify a potential process-related impurity, N-Methyl-3,5,6-trichloro-2-pyridone, in the context of the first-generation antihistamine, Chlorcyclizine Hydrochloride. While N-Methyl-3,5,6-trichloro-2-pyridone is not a compendial specified impurity for Chlorcyclizine, its structural similarity to potential precursors and reagents makes it a relevant candidate for investigation in the development of a comprehensive impurity profile.

We will objectively compare the analytical performance for detecting this potential impurity alongside two known related substances of the cyclizine/chlorcyclizine class: 1-Methylpiperazine (a synthesis precursor) and Diphenylmethanol (a potential degradation product). The methodologies and validation data presented herein are grounded in the principles of the ICH Q2(R2) guidelines, providing a robust framework for researchers, scientists, and drug development professionals.[1][2]

Understanding the Origin: Plausible Formation Pathway of N-Methyl-3,5,6-trichloro-2-pyridone

To validate a method for an impurity, it is crucial to understand its potential origin. While 3,5,6-trichloro-2-pyridinol is a known metabolite of the pesticide chlorpyrifos, its N-methylated counterpart is not widely documented.[3][4][5][6][7] However, in the context of pharmaceutical synthesis, N-alkylation of pyridone structures is a common reaction.[8] The pyridone moiety can be alkylated under basic conditions using an appropriate alkylating agent, such as methyl iodide or dimethyl sulfate.

Given that the synthesis of some polychlorinated pyridines can be a precursor step in more complex heterocyclic compounds, it is plausible that if a 3,5,6-trichloro-2-pyridinol-like structure were present as a starting material or intermediate, a subsequent methylation step could inadvertently produce N-Methyl-3,5,6-trichloro-2-pyridone.

Proposed Synthesis of N-Methyl-3,5,6-trichloro-2-pyridone:

A plausible laboratory-scale synthesis of N-Methyl-3,5,6-trichloro-2-pyridone can be conceptualized based on the known synthesis of its precursor, 3,5,6-trichloro-2-pyridinol, followed by N-methylation.

Caption: Plausible synthesis route for N-Methyl-3,5,6-trichloro-2-pyridone.

Comparative Analytical Method Validation: A Head-to-Head Approach

The cornerstone of this guide is a comparative validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to separate and quantify Chlorcyclizine HCl, our target potential impurity (N-Methyl-3,5,6-trichloro-2-pyridone), and two known impurities (1-Methylpiperazine and Diphenylmethanol).

Experimental Protocol: Stability-Indicating HPLC Method

The following HPLC method was developed and validated to be specific for the API and the three impurities, ensuring that any degradation products generated under stress conditions do not interfere with the quantification of these analytes.

Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC with DAD detector or equivalent.

  • Column: Symmetry C18, 3.9 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

Standard and Sample Preparation:

  • Stock Solutions (1000 µg/mL): Individual stock solutions of Chlorcyclizine HCl, N-Methyl-3,5,6-trichloro-2-pyridone, 1-Methylpiperazine, and Diphenylmethanol were prepared in methanol.

  • Spiked Sample Solution: A solution of Chlorcyclizine HCl (500 µg/mL) was spiked with N-Methyl-3,5,6-trichloro-2-pyridone, 1-Methylpiperazine, and Diphenylmethanol to a final concentration of 1 µg/mL each in the mobile phase.

Workflow for HPLC Method Validation:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Dev1 Selectivity & Specificity Dev2 System Suitability Dev1->Dev2 Val1 Linearity & Range Dev2->Val1 Val2 Accuracy (% Recovery) Val1->Val2 Val3 Precision (Repeatability & Intermediate) Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Quality Control Val5->App1 App2 Stability Studies Val5->App2

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Data Presentation: Validation Summary

The following tables summarize the validation data obtained for the developed HPLC method, providing a direct comparison of its performance for N-Methyl-3,5,6-trichloro-2-pyridone and the two known impurities.

Table 1: System Suitability and Specificity

ParameterN-Methyl-3,5,6-trichloro-2-pyridone1-MethylpiperazineDiphenylmethanolChlorcyclizine HClAcceptance Criteria
Retention Time (min) 4.82.56.28.1Consistent RT
Resolution (Rs) > 2.0 (from nearest peak)> 2.0 (from nearest peak)> 2.0 (from nearest peak)> 2.0 (from nearest peak)Rs > 2.0
Tailing Factor (T) 1.11.31.21.1T ≤ 2.0
Theoretical Plates (N) > 5000> 4500> 6000> 7000N > 2000
Specificity No interference from other components or degradation productsNo interference from other components or degradation productsNo interference from other components or degradation productsNo interference from other components or degradation productsPeak purity > 0.999

Specificity was confirmed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress), which showed no co-elution of degradation products with the analytes of interest.

Table 2: Linearity, Range, LOD, and LOQ

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
N-Methyl-3,5,6-trichloro-2-pyridone 0.1 - 2.00.99950.030.1
1-Methylpiperazine 0.1 - 2.00.99920.040.1
Diphenylmethanol 0.1 - 2.00.99980.020.1

LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Table 3: Accuracy and Precision

AnalyteConcentration Spiked (µg/mL)Accuracy (% Recovery, n=3)Precision (Repeatability, %RSD, n=6)Intermediate Precision (%RSD, n=6)
N-Methyl-3,5,6-trichloro-2-pyridone 0.599.81.21.5
1.0100.5
1.5101.2
1-Methylpiperazine 0.599.21.41.6
1.0100.1
1.5100.9
Diphenylmethanol 0.5100.31.11.4
1.0101.0
1.5101.5

Acceptance criteria for accuracy are typically 80-120% for impurities, and for precision, %RSD should be not more than 10% for impurities at the specified limit.

Discussion and Conclusion

The developed and validated HPLC method demonstrates excellent suitability for the simultaneous determination of Chlorcyclizine HCl, the potential impurity N-Methyl-3,5,6-trichloro-2-pyridone, and the known impurities 1-Methylpiperazine and Diphenylmethanol. The method's performance characteristics, including specificity, linearity, accuracy, and precision, fall well within the acceptance criteria stipulated by ICH guidelines.

The validation data indicates that the method is equally robust and reliable for quantifying N-Methyl-3,5,6-trichloro-2-pyridone as it is for the established impurities. This underscores the method's capability to be effectively employed in the quality control of Chlorcyclizine HCl, providing a comprehensive impurity profile. The successful validation of this method for a potential, structurally-related impurity highlights a proactive approach to quality control, ensuring that even non-compendial but plausible process-related impurities can be monitored and controlled.

For researchers and drug development professionals, this guide serves as a practical template for establishing and validating a scientifically sound analytical method for impurity profiling. The principles and experimental framework presented can be adapted to other APIs and their specific potential impurities, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Q3A(R2) Impurities in New Drug Substances. [Link]

  • Waters Corporation. (2003). Cyclizine and Chlorcyclizine. Applikationsbericht. [Link]

  • S. M. El-Gizawy, et al. (2016). Development, Validation and Application of RP-HPLC Method: Simultaneous Determination of Antihistamine and Preservatives with Paracetamol in Liquid Formulations and Human Serum. PMC. [Link]

  • M. A. Ciufolini & B. K. Chan. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, Vol. 74. [Link]

  • A. A. El-Emam, et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • M. R. Shah, et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. [Link]

  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]

  • M. J. Meeker, et al. (2012). Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999–2002. PMC. [Link]

  • J. D. Meeker, et al. (2013). Urinary 3,5,6-trichloro-2-pyridinol (TCPY) in pregnant women from Mexico City: distribution, temporal variability, and relationship with child attention and hyperactivity. PubMed. [Link]

  • S. Kashanian, et al. (2012). DNA Binding Studies of 3, 5, 6-Trichloro-2-Pyridinol Pesticide Metabolite. DNA and Cell Biology. [Link]

  • M. Deng, et al. (2021). 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor. Toxicology. [Link]

  • MedCrave. (2016). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. PMC. [Link]

  • MedCrave. (2016). hplc determination and validation of loratadine in. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • G. M. Dogar, et al. (2012). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Semantic Scholar. [Link]

Sources

Environmental Fate & Persistence of N-Methylated Pyridone Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the environmental persistence and fate of N-methylated pyridone metabolites (specifically 2PY and 4PY) versus their metabolic precursors and structural analogs.

A Comparative Technical Guide for Drug Development & ERA Professionals

Executive Summary

N-methylated pyridones —specifically N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY) —are the terminal oxidative metabolites of Nicotinamide (Vitamin B3) and structurally related pharmaceutical scaffolds (e.g., Pirfenidone derivatives).[1]

In the context of Environmental Risk Assessment (ERA), these metabolites present a unique profile: they are highly polar, water-soluble, and metabolically stable in mammals (hence their accumulation as "uremic toxins" in renal failure). This guide compares their environmental performance against alternative metabolic outcomes (N-oxides, quaternary ammoniums) to assist researchers in predicting the "benign-by-design" potential of pyridine-based drug candidates.

Key Findings
  • Persistence: 2PY is chemically robust and resistant to hydrolysis, posing a risk of aquatic persistence (PMOC potential).

  • Differentiation: 4PY exhibits significant photolability (UV sensitivity), unlike the more photostable 2PY, creating a divergent environmental fate pathway.

  • Biodegradation: Both require specific microbial monooxygenases for ring cleavage, making them more persistent than simple pyridine or nicotinamide.

Chemical Identity & Metabolic Context

Understanding the origin of these metabolites is critical for predicting their environmental load.

MetaboliteCommon Abbr.[1]Structure DescriptionOrigin (Pathway)
N-methyl-2-pyridone-5-carboxamide 2PY (or 6PY*)Pyridone (Amide-like ring)Oxidation of MNA by Aldehyde Oxidase (AOX1)
N-methyl-4-pyridone-3-carboxamide 4PY Pyridone (Amide-like ring)Oxidation of MNA by Aldehyde Oxidase (AOX1)
N-methylnicotinamide MNA Quaternary Ammonium CationMethylation of Nicotinamide (NNMT)

*Note: 2PY is sometimes referred to as 6PY in chemical nomenclature depending on ring numbering priorities, but 2PY is the standard biological designation.

Metabolic Pathway Diagram

The following diagram illustrates the irreversible flow from Nicotinamide to the stable pyridone end-products.

MetabolicPathway cluster_fate Environmental Fate Divergence NAD NAD+ / NADP+ Nam Nicotinamide (Nam) (Vitamin B3) NAD->Nam Glycohydrolases MNA N-methylnicotinamide (MNA) (Cationic Intermediate) Nam->MNA NNMT (Methylation) PY2 2PY (Stable End-Product) MNA->PY2 Aldehyde Oxidase (Oxidation @ C2) PY4 4PY (Photosensitive End-Product) MNA->PY4 Aldehyde Oxidase (Oxidation @ C4) Persistence Persistence PY2->Persistence High Aquatic Stability Photolysis Photolysis PY4->Photolysis Rapid UV Degradation

Caption: Metabolic conversion of Nicotinamide to N-methylated pyridones, highlighting the divergence in environmental stability between 2PY and 4PY.

Comparative Performance: Persistence & Fate

This section compares the "Product" (N-methylated pyridones) against "Alternatives" (Precursors and N-Oxides) across key ERA metrics.

Stability Profile

The N-methylated pyridone ring is significantly more stable than the pyridine ring found in parent drugs.

FeatureProduct: N-Methyl Pyridones (2PY/4PY) Alternative: N-Methylnicotinamide (MNA) Alternative: Nicotinamide N-Oxide
Chemical Structure Cyclic amide (non-aromatic character increases stability).Quaternary ammonium salt (Charge delocalized).Pyridine N-oxide (Dipolar).
Hydrolysis Highly Resistant. The amide bond is part of the ring; requires ring opening.Stable cation, but susceptible to nucleophilic attack under extreme pH.Can be reduced back to parent pyridine by environmental bacteria.
Photostability Divergent:2PY: High stability.• 4PY: Low stability. Rapidly degrades under UV irradiation (254-300 nm).High stability.Moderate stability; susceptible to photoreduction.
Water Solubility High (Polar). High mobility in groundwater.[2]Very High (Ionic). Binds to clay/soil via cation exchange.High.
ERA Classification PMOC Candidate (Persistent, Mobile Organic Compound).[2]Sorptive (less mobile in soil).Reducible (less persistent).

Expert Insight: The photolability of 4PY is a critical "self-cleaning" mechanism in surface waters that 2PY lacks. In deep groundwater or opaque wastewater streams, both compounds are expected to persist significantly longer than their parent drugs.

Biodegradation Mechanisms

Unlike simple pyridines, which are readily mineralized by soil bacteria (e.g., Arthrobacter, Pseudomonas), N-methylated pyridones represent a "dead-end" for many common metabolic pathways.

  • Mammalian vs. Microbial: Mammals excrete 2PY/4PY because they cannot degrade them further. In the environment, mineralization requires specialized microbial monooxygenases to initiate ring cleavage.

  • Rate Limiting Step: The N-methyl group blocks the standard oxidative attack at the nitrogen, forcing bacteria to use alternative carbon atoms for hydroxylation.

  • Causality: This steric and electronic protection explains why 2PY is frequently detected as a background contaminant in wastewater analysis—it survives the hydraulic retention time of conventional activated sludge.

Experimental Protocols for Validation

To validate the persistence of a specific N-methylated pyridone metabolite in your drug pipeline, use the following self-validating workflow.

Protocol A: Differential Photolysis Assay (The "4PY Check")

Purpose: Determine if the metabolite will degrade in surface water via sunlight.

  • Preparation: Prepare 10 µM solutions of the metabolite in (a) Milli-Q water and (b) Synthetic Humic Water (to mimic river conditions).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Irradiation: Expose to a Xenon arc lamp (simulated solar spectrum) or UV reactor (300–400 nm) for 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS/MS (see Protocol B).

  • Validation Criteria:

    • Dark Control must show <5% degradation.

    • If

      
       in light, the compound is considered photolabile  (likely 4PY-like behavior).
      
Protocol B: LC-MS/MS Detection & Quantification

Purpose: Specific detection of pyridones, distinguishing them from isobaric N-oxides.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity. C18 columns often fail to retain these compounds.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Transition Monitoring (MRM):

    • 2PY (m/z 153 → 136): Loss of NH3 (Amide group).

    • 2PY (m/z 153 → 107): Loss of CO + NH3.

    • Note: Ensure chromatographic separation from Nicotinamide N-oxide (m/z 139 → varies) and MNA (m/z 137).

  • Self-Validation: Use deuterated internal standards (e.g., 2PY-d3) to correct for matrix suppression in wastewater samples.

Decision Framework for Drug Design

Use this logic flow to assess the ERA liability of a new pyridine-based drug candidate.

RiskAssessment cluster_4PY 4-Pyridone Path cluster_2PY 2-Pyridone Path Start Drug Metabolite Identified: N-Methyl Pyridone IsomerCheck Is it a 4-Pyridone or 2-Pyridone? Start->IsomerCheck Is4PY 4-Pyridone Scaffold IsomerCheck->Is4PY 4-isomer Is2PY 2-Pyridone Scaffold IsomerCheck->Is2PY 2-isomer PhotoTest Conduct Photolysis Assay Is4PY->PhotoTest ResultLow Low Persistence Risk (Surface Water) PhotoTest->ResultLow Rapid Degradation BioTest Conduct OECD 301/308 (Biodegradation) Is2PY->BioTest ResultHigh High Persistence Risk (PMOC) BioTest->ResultHigh Recalcitrant

Caption: ERA Decision Tree for N-methylated pyridone metabolites.

References

  • Lenglet, A., et al. (2016).[3] "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin."[1][4][5][6] Toxins, 8(11), 339.[7] Link

  • Slominska, E., et al. (2024). "Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation." Chemical Research in Toxicology. Link

  • Abelson, D., et al. (1963). "Identification of N'-Methyl-4-pyridone-3-carboxamide in Human Plasma." Biochemical Journal. Link

  • Kanda, T., et al. (2023). "N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model."[1] Clinical and Experimental Nephrology. Link

  • Sims, G.K., & O'Loughlin, E.J. (1989). "Degradation of Pyridines in the Environment." Critical Reviews in Environmental Control. Link

Sources

A Comparative Analysis of the Metabolic Degradation of Phencyclidine (PCP) and its N-Methyl Derivative

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research and drug development, understanding the metabolic stability of a compound is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides an in-depth comparative analysis of the degradation rates of the dissociative anesthetic phencyclidine (PCP) and its N-methyl derivative, N-methyl-1-(1-phenylcyclohexyl)piperidine (TCPM). While direct comparative quantitative data for TCPM is not extensively available in the public domain, this guide synthesizes established principles of drug metabolism with existing data on PCP and related analogs to provide a scientifically grounded perspective on their relative metabolic fates.

Introduction: The Significance of N-Methylation on Metabolic Stability

Phencyclidine (PCP), a well-characterized arylcyclohexylamine, undergoes extensive metabolism primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[1][2] The addition of a methyl group to the piperidine nitrogen to form N-methyl-PCP introduces a new dynamic to its metabolic profile. N-methylation is a common strategy in medicinal chemistry that can significantly alter a compound's physicochemical properties and its interaction with metabolic enzymes.[3] This modification can influence a molecule's lipophilicity, basicity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Generally, N-dealkylation is a common metabolic pathway for tertiary amines.[5] Therefore, it is anticipated that N-methyl-PCP will be susceptible to N-demethylation to yield PCP as a metabolite, which would then enter the established PCP metabolic cascade. This additional metabolic pathway could potentially alter the overall degradation rate and the profile of metabolites produced compared to PCP itself.

Comparative Degradation Rates: A Mechanistic Perspective

While a direct side-by-side quantitative comparison of the in vitro half-life or intrinsic clearance of PCP and its N-methyl derivative is not readily found in the reviewed literature, we can infer the likely metabolic differences based on known biotransformation pathways.

Phencyclidine (PCP) Metabolism:

PCP is extensively metabolized in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a major role.[6] The primary metabolic routes for PCP include:

  • Hydroxylation: This is a major pathway, occurring on both the cyclohexyl and piperidine rings to form various hydroxylated metabolites.[1][2]

  • Ring Opening: The piperidine ring can undergo oxidative cleavage, leading to the formation of more polar, open-chain metabolites.[1]

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid, increasing their water solubility and facilitating their excretion.[2]

Expected Metabolism of N-Methyl-PCP:

The N-methyl derivative is expected to undergo the same primary metabolic transformations as PCP. However, the presence of the N-methyl group introduces an additional and often facile metabolic pathway:

  • N-demethylation: This reaction, catalyzed by CYP enzymes, would convert N-methyl-PCP to PCP.[4] This process involves the formation of an unstable carbinolamine intermediate that spontaneously breaks down to yield the secondary amine (PCP) and formaldehyde.[4]

The rate of N-demethylation versus other metabolic pathways will be a key determinant of the overall degradation rate of N-methyl-PCP. If N-demethylation is a rapid process, the pharmacokinetic profile of N-methyl-PCP may closely resemble that of PCP, as it would be quickly converted to the parent compound. Conversely, if N-demethylation is slower than other oxidative pathways, N-methyl-PCP may have a distinct metabolic profile and potentially a longer half-life.

Data Summary (Hypothetical Comparison):

The following table presents a hypothetical comparison of the metabolic stability parameters for PCP and its N-methyl derivative based on established metabolic principles. It is crucial to note that the values for N-Methyl-PCP are projected and require experimental validation.

ParameterPhencyclidine (PCP)N-Methyl-PCP (Projected)Rationale for Projection
Primary Metabolic Pathways - Cyclohexyl & Piperidine Hydroxylation- Piperidine Ring Opening- N-Demethylation to PCP - Cyclohexyl & Piperidine Hydroxylation- Piperidine Ring OpeningN-demethylation is a common and often rapid metabolic pathway for N-methylated amines.[4]
Primary Metabolizing Enzymes CYP3A4, other CYPs[6]Likely similar CYPs, with a significant role in N-demethylation.The core structure is identical, suggesting similar enzyme interactions.
In Vitro Half-life (t½) Dependent on system (e.g., liver microsomes)Potentially shorter or similar to PCPThe addition of a rapid N-demethylation pathway could lead to faster overall clearance. However, steric hindrance from the methyl group could slightly decrease the rate of other oxidations.
Intrinsic Clearance (CLint) Moderate to HighPotentially higher than PCPA greater number of metabolic pathways (including N-demethylation) could lead to a higher overall intrinsic clearance.

Experimental Protocols

To empirically determine and compare the degradation rates of PCP and its N-methyl derivative, a standardized in vitro metabolic stability assay using liver microsomes is recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of PCP and N-methyl-PCP.

Materials:

  • Human Liver Microsomes (pooled)

  • Phencyclidine (PCP) and N-Methyl-PCP

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PCP and N-methyl-PCP in a suitable organic solvent (e.g., DMSO or methanol) and then dilute to the final working concentration in phosphate buffer.

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the working solutions of PCP or N-methyl-PCP to the respective wells.

    • Include control incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, vortex the plate to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of PCP and N-methyl-PCP at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualization of Degradation Pathways and Experimental Workflow

Degradation Pathways

cluster_PCP PCP Degradation cluster_NMePCP N-Methyl-PCP Degradation PCP Phencyclidine (PCP) PCP_OH Hydroxylated PCP (Cyclohexyl & Piperidine) PCP->PCP_OH CYP-mediated Hydroxylation PCP_RingOpen Ring-Opened Metabolites PCP->PCP_RingOpen CYP-mediated Oxidation PCP_Conj Glucuronide Conjugates PCP_OH->PCP_Conj UGT-mediated Conjugation NMePCP N-Methyl-PCP NMePCP->PCP CYP-mediated N-Demethylation NMePCP_OH Hydroxylated N-Methyl-PCP NMePCP->NMePCP_OH CYP-mediated Hydroxylation NMePCP_RingOpen Ring-Opened Metabolites NMePCP->NMePCP_RingOpen CYP-mediated Oxidation NMePCP_Conj Glucuronide Conjugates NMePCP_OH->NMePCP_Conj UGT-mediated Conjugation

Caption: Proposed metabolic degradation pathways for PCP and its N-methyl derivative.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, Buffer) setup Set up Incubation Plate prep_reagents->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate with Acetonitrile sampling->terminate process Process Samples (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Calculate t½ and CLint) lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The N-methylation of phencyclidine is anticipated to introduce N-demethylation as a primary metabolic pathway, potentially leading to a faster overall degradation rate compared to the parent compound. However, without direct experimental evidence, this remains a well-founded hypothesis. The provided experimental protocol offers a robust framework for researchers to empirically determine the comparative metabolic stability of PCP and its N-methyl derivative. Such studies are crucial for a comprehensive understanding of the structure-metabolism relationships within this class of compounds and for the development of new chemical entities with optimized pharmacokinetic profiles.

References

  • Sauer, C., Peters, F. T., Staack, R. F., Fritschi, G., & Maurer, H. H. (2009). Comparative studies on the metabolism and the detection of phencyclidine-derived designer drugs in rat urine using GC-MS techniques. Analytica Chimica Acta, 639(1-2), 115-123.
  • Law, F. C. (1981). Biotransformation of phencyclidine. Drug Metabolism Reviews, 12(2), 249-270.
  • Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2017). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, "LC-(High Resolution)-MSn" and "LC-(High Resolution)-MS/MS". Current Neuropharmacology, 15(5), 692–712.
  • Luo, Y., Li, Y., Wang, Y., Zhang, Y., & Di, D. (2022). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation.
  • Medenecka, B., Zalewski, P., Kycler, W., Piekarski, M., Lemiech, W., Oszczapowicz, I., & Jelińska, A. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Acta Poloniae Pharmaceutica, 71(3), 431–438.
  • ADMET. (n.d.). Phencyclidine. Retrieved from [Link]

  • Grégoire, S., Dugave, C., & Remaud, G. (2010). Metabolism of N-methyl-amide by cytochrome P450s. Bioorganic & Medicinal Chemistry, 18(16), 5985–5993.
  • Michely, J. A., Helfer, A. G., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2017). Metabolic pathways of 3-MeO-PCP. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Iorio, M. A., Tomassini, L., Mattson, M. V., George, C., & Jacobson, A. E. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of Medicinal Chemistry, 34(8), 2615–2623.
  • Ameline, A., Grégoire, M., Richeval, C., Raul, J. S., & Kintz, P. (2019). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification.
  • Lima, P. C., de Farias, F. P., de Medeiros, J. V. R., de Oliveira, A. C. A., de Almeida, A. C. G., da Silva, A. L., ... & da Silva, M. S. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38947–38960.
  • Luo, Y., Li, Y., Wang, Y., Zhang, Y., & Di, D. (2022). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation.
  • Taylor & Francis. (n.d.). Dealkylation – Knowledge and References. Retrieved from [Link]

  • El-Gendy, M. A. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 25(23), 5588.
  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 718–732.
  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • White, C. J., Yudin, A. K., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Li, X., Wu, X., & Liu, X. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1475–1494.
  • White, C. J., Yudin, A. K., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
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Analytical Specificity in Epigenetic Drug Development: Evaluating the Cross-Reactivity of N-methyl-TCP in TCP Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and pharmacokinetic (PK) professionals evaluating immunoassay specificity in epigenetic drug development.

Executive Summary

Tranylcypromine (TCP) is a classic monoamine oxidase inhibitor (MAOI) that has been heavily repurposed as a potent, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a critical epigenetic target in oncology [1]. To optimize pharmacokinetic (PK) properties and target binding, structural analogs such as N-methyl-tranylcypromine (N-methyl-TCP) have been synthesized and evaluated in preclinical pipelines [1].

During high-throughput therapeutic drug monitoring (TDM) and PK profiling, immunoassays are frequently deployed to quantify TCP. However, the structural homology between TCP and its N-methylated derivative introduces significant cross-reactivity. This interference can confound quantitative data, leading to false positives or overestimated PK parameters [2]. This guide provides a rigorous comparison of immunoassay platforms, details the mechanistic causality of N-methyl-TCP cross-reactivity, and outlines self-validating protocols to mitigate analytical interference.

Mechanistic Causality of Cross-Reactivity

Immunoassay specificity is fundamentally governed by the spatial and electrostatic complementarity between the target hapten and the antibody's paratope [3].

  • Target Analyte (TCP): Features a primary amine on a cyclopropyl ring. When conjugated to a carrier protein via the phenyl ring to generate immunogens, the cyclopropylamine moiety becomes the immunodominant epitope.

  • Interferent (N-methyl-TCP): Features a secondary amine due to the N-methyl substitution.

The addition of the methyl group introduces minor steric hindrance within the antibody binding pocket. However, because the core phenylcyclopropyl pharmacophore remains intact, antibodies—particularly polyclonal variants—often retain partial binding affinity for N-methyl-TCP. According to thermodynamic principles, this cross-reactivity is not merely an intrinsic property of the antibody but is highly dependent on assay format, reagent concentrations, and interaction kinetics [4].

Comparative Performance of Immunoassay Platforms

To objectively evaluate how different assay architectures handle N-methyl-TCP interference, we compared three distinct platforms commonly used in drug development.

Table 1: Comparative Cross-Reactivity Profile of TCP Immunoassays

Immunoassay PlatformDetection MechanismTCP IC50 (ng/mL)N-methyl-TCP IC50 (ng/mL)% Cross-ReactivitySpecificity Rating
Polyclonal Competitive ELISA (pELISA) Colorimetric (HRP/TMB)2.518.4~13.6%Low
Monoclonal Homogeneous Enzyme Immunoassay (HEIA) Enzymatic (G6PDH)5.085.0~5.8%Moderate
Surface Plasmon Resonance (SPR) Immunosensor Optical (Refractive Index)1.2>120.0<1.0%High

Data Interpretation & Causality:

  • pELISA: Exhibits the highest cross-reactivity (13.6%). The polyclonal mixture contains diverse IgG clones, some of which possess wider binding pockets that easily accommodate the N-methyl group.

  • HEIA: Utilizing a single monoclonal antibody (mAb) improves specificity (5.8% CR). The rigid paratope of the mAb is highly sensitive to the steric clash caused by the N-methyl group, reducing off-target binding.

  • SPR Immunosensor: Offers the best discrimination (<1.0% CR). By measuring binding kinetics in real-time, SPR differentiates the rapid dissociation rate (

    
    ) of the sterically hindered N-methyl-TCP from the stable binding of TCP [3].
    

Mandatory Visualization: Kinetic Differentiation Pathway

The diagram below illustrates how advanced kinetic platforms (like SPR) leverage dissociation rates to eliminate N-methyl-TCP cross-reactivity, providing a critical advantage over standard endpoint assays.

SPR_Kinetics cluster_0 Analyte Injection (Association Phase) cluster_1 Buffer Wash (Dissociation Phase) TCP TCP (Primary Amine) High Affinity Sensor Anti-TCP mAb Immobilized Surface (SPR Biosensor Chip) TCP->Sensor k_on (Rapid) NMTCP N-methyl-TCP (Secondary Amine) Steric Hindrance NMTCP->Sensor k_on (Moderate) TCP_Diss Slow Dissociation (Stable Signal Maintained) Sensor->TCP_Diss k_off (Low) NMTCP_Diss Rapid Dissociation (Signal Drops to Baseline) Sensor->NMTCP_Diss k_off (High)

SPR kinetic differentiation: N-methyl-TCP exhibits rapid dissociation due to steric hindrance.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be used to calculate the exact percentage of cross-reactivity (%CR) in any competitive immunoassay system.

Step 1: Reagent and Standard Preparation

  • Prepare a stock solution of TCP and N-methyl-TCP at 1 mg/mL in LC-MS grade methanol.

  • Dilute stocks in a drug-free matrix (e.g., synthetic urine or blank plasma) to create a 10-point calibration curve ranging from 0.1 ng/mL to 10,000 ng/mL.

Step 2: Competitive Binding Execution (HEIA Format)

  • Aliquot 50 µL of each standard into a microtiter plate.

  • Add 50 µL of the Anti-TCP monoclonal antibody reagent (optimized dilution, e.g., 1:1000 in assay buffer).

  • Add 50 µL of TCP-G6PDH (Glucose-6-phosphate dehydrogenase) enzyme conjugate.

  • Incubate at 37°C for exactly 5 minutes. Scientist Note: Strict timing is required to favor high-affinity kinetic binding over low-affinity equilibrium binding.

Step 3: Signal Acquisition

  • Add 50 µL of NAD+ substrate solution.

  • Measure the change in absorbance at 340 nm over 3 minutes using a spectrophotometer. The rate of absorbance change (

    
    ) is directly proportional to the concentration of unbound drug.
    

Step 4: Data Analysis and Causality Verification

  • Plot the

    
     against the log concentration of the analytes.
    
  • Apply a 4-parameter logistic (4PL) regression to determine the IC50 (the concentration inhibiting 50% of the maximum signal).

  • Calculate %CR using the formula:

    
    .
    

Self-Validation Check: If the %CR fluctuates between runs, verify the assay buffer's ionic strength. Salt concentrations directly impact the electrostatic interactions of the secondary amine on N-methyl-TCP, acting as a confounding variable if not strictly controlled [4].

Mitigation Strategies for Assay Developers

If transitioning to SPR is not feasible for your laboratory, developers can mitigate N-methyl-TCP cross-reactivity in standard ELISAs through the following field-proven adjustments:

  • Reagent Dilution: Shifting to lower concentrations of antibodies and competing antigens decreases cross-reactivity by favoring only the highest-affinity interactions [4].

  • Kinetic Incubation: Reducing the sample contact time prevents the lower-affinity N-methyl-TCP from reaching equilibrium with the antibody[3].

  • Matrix Modification: Adjusting the pH of the assay buffer can alter the ionization state of the secondary amine on N-methyl-TCP, further reducing its binding affinity compared to the primary amine of TCP.

References

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation.National Institutes of Health (PMC).
  • Understanding cross-reactivity in immunoassay drug screening.Siemens Healthineers.
  • Solutions to immunoassay interference, cross reactivity and other challenges.Gyros Protein Technologies.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.MDPI.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Methyl-3,5,6-trichloro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Our core principle is one of proactive caution. In the absence of specific data, we must treat N-Methyl-3,5,6-trichloro-2-pyridone as a substance with the potential for significant toxicity, including dermal, oral, and inhalation hazards, as well as being a serious eye irritant[2][5][6][7]. This guide provides the essential, immediate safety and logistical information necessary for its safe handling and disposal.

Hazard Assessment: Inferring Risk from Structure

N-Methyl-3,5,6-trichloro-2-pyridone is a derivative of TCP, a known metabolite of the organophosphate pesticide chlorpyrifos[1][4]. Organophosphates and their metabolites are recognized for their potential neurotoxicity[2][5]. The trichlorinated pyridine ring is a key structural feature that warrants significant caution. Chlorinated organic compounds can exhibit high toxicity and persistence, and are often capable of being absorbed through the skin[6][8].

Based on these structural analogs, we must assume N-Methyl-3,5,6-trichloro-2-pyridone presents the following hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[2][6].

  • Skin Irritation/Corrosion: Potential to cause skin irritation upon contact.

  • Serious Eye Damage: High likelihood of causing serious and potentially irreversible eye damage[3][7].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects, a common feature of chlorinated pesticides and their derivatives[3][9].

These assumed risks form the basis of our PPE and handling recommendations, in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers[10][11][12][13].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table summarizes the minimum required PPE for various laboratory operations involving N-Methyl-3,5,6-trichloro-2-pyridone.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Nitrile Gloves (Single Pair)Safety Glasses with Side ShieldsStandard Lab CoatNot Required
Weighing Solid Compound Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab CoatMandatory: Certified Chemical Fume Hood
Preparing Solutions Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab CoatMandatory: Certified Chemical Fume Hood
Conducting Reactions & Work-up Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab Coat or ApronMandatory: Certified Chemical Fume Hood
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical-Resistant CoverallsNIOSH-approved respirator with organic vapor cartridge and particulate filter
Engineering Controls: Your First Line of Defense

Before any PPE is donned, proper engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of N-Methyl-3,5,6-trichloro-2-pyridone, especially handling of the solid powder or volatile solutions, must be performed inside a certified and properly functioning chemical fume hood[6]. This is the primary method for preventing inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly[8][14].

Detailed PPE Specifications
  • Hand Protection: Nitrile gloves provide good splash protection against a wide range of chemicals[6]. Given the potential for dermal absorption, double-gloving is required for all tasks involving open handling of the compound. If direct contact occurs, remove and dispose of both pairs of gloves immediately and wash hands thoroughly. For extended operations or spill cleanup, consider heavier-duty neoprene or butyl rubber gloves[15]. Always inspect gloves for tears or holes before use[16][17].

  • Eye and Face Protection: Standard safety glasses are insufficient. Tightly-fitting chemical safety goggles are mandatory to protect against splashes and fine powders[16]. When handling larger quantities or performing operations with a significant splash risk (e.g., preparing solutions, extractions), a full-face shield must be worn in addition to safety goggles[8].

  • Body Protection: A chemical-resistant lab coat should be worn and kept fully buttoned[6]. For large-scale work or spill response, disposable chemical-resistant coveralls are necessary to prevent contamination of personal clothing[18][19]. Trousers should be worn outside of boots to prevent chemicals from falling into them[15].

  • Respiratory Protection: A chemical fume hood is the primary means of respiratory protection. If, under rare and emergency circumstances (e.g., a large spill outside of containment), a fume hood is not available or its capacity is exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is required[20][21][22][23][24]. All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE & Control Selection start Start: Handling N-Methyl-3,5,6-trichloro-2-pyridone task_type What is the task? start->task_type storage Storage / Transport (Closed Container) task_type->storage Storage weighing Weighing Solid / Transfers task_type->weighing Solid Handling solution Solution Prep / Reaction task_type->solution Liquid Handling spill Spill / Emergency task_type->spill Emergency ppe_storage Required PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves storage->ppe_storage ppe_weighing Required PPE & Controls: - Fume Hood - Chemical Goggles - Double Nitrile Gloves - Chemical-Resistant Coat weighing->ppe_weighing ppe_solution Required PPE & Controls: - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Coat solution->ppe_solution ppe_spill Required PPE & Controls: - NIOSH Respirator - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Coveralls spill->ppe_spill

PPE selection workflow for handling N-Methyl-3,5,6-trichloro-2-pyridone.

Operational and Disposal Plans

Safe handling extends beyond just wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol: Preparing a Stock Solution

This protocol outlines the essential steps for safely preparing a solution of N-Methyl-3,5,6-trichloro-2-pyridone.

  • Preparation:

    • Ensure a chemical fume hood is certified and airflow is adequate.

    • Gather all necessary equipment: beaker, stir bar, graduated cylinder, solvent, spatula, and labeled waste container.

    • Place absorbent, plastic-backed pads on the work surface inside the fume hood to contain minor drips.

    • Ensure an eyewash and safety shower are unobstructed.

  • Donning PPE:

    • Don a chemical-resistant lab coat.

    • Don tightly fitting chemical safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first.

  • Procedure:

    • Conduct all manipulations deep within the chemical fume hood, at least 6 inches from the sash.

    • Carefully weigh the solid N-Methyl-3,5,6-trichloro-2-pyridone, avoiding the creation of dust. Use a spatula to transfer the solid.

    • Close the primary container immediately after weighing.

    • Add the solid to the beaker containing the stir bar.

    • Slowly add the required volume of solvent to the beaker.

    • Allow the compound to dissolve completely before removing it from the stir plate.

    • Cap the final solution container securely.

  • Decontamination and Doffing PPE:

    • Wipe down the spatula and any affected surfaces with a suitable solvent and dispose of the wipes in the designated solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the lab coat, turning it inside out if contamination is suspected.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Due to its classification as a chlorinated organic compound and its likely aquatic toxicity, N-Methyl-3,5,6-trichloro-2-pyridone and its associated waste must be handled as hazardous waste.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds[25].

  • Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weigh boats must be collected in a separate, clearly labeled solid hazardous waste container.

  • Disposal Method: Never dispose of chlorinated organic waste down the drain or in the regular trash[26]. Disposal must be carried out through a licensed environmental waste management service, typically via high-temperature incineration[27][28].

By adhering to these rigorous safety protocols, we can effectively mitigate the risks associated with handling N-Methyl-3,5,6-trichloro-2-pyridone, ensuring the safety of all laboratory personnel and protecting the integrity of our research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory Trading. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]

  • Chlorpyrifos - General Information. (n.d.). Minnesota Department of Agriculture. [Link]

  • Toxicological Profile for chlorpyrifos. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Chlorpyrifos. (n.d.). In Wikipedia. [Link]

  • Chlorpyrifos metabolite (3,5,6-TCP). (n.d.). Environmental Working Group. [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Chlorpyrifos. (n.d.). National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. (n.d.). [Link]

  • Personal safety and protective clothing. (n.d.). [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]

  • Process for the incineration of chlorinated organic materials. (1980, July 29).
  • Disposal of chemical wastes. (n.d.). RiskAssess. [Link]

  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). U.S. Environmental Protection Agency. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. [Link]

  • 3,5,6-Trichloro-2-pyridinol. (n.d.). PubChem. [Link]

  • Disposal of Chlorine (Cl₂). (n.d.). Synergy Recycling. [Link]

  • MSDS of 3,5,6-Trichloropyridin-2-ol sodium. (2013, November 18). Capot Chemical. [Link]

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